2-(4-Isopropylphenoxy)-N,N-dimethylethanamine
Description
Properties
IUPAC Name |
N,N-dimethyl-2-(4-propan-2-ylphenoxy)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-11(2)12-5-7-13(8-6-12)15-10-9-14(3)4/h5-8,11H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXXJCYWBAALFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine (CAS No. 1001966-91-1), a molecule of interest in medicinal chemistry and drug development. In the absence of publicly available experimental data, this document presents computationally predicted values for key parameters including ionization constant (pKa), lipophilicity (logP), and aqueous solubility. More critically, this guide offers detailed, field-proven experimental protocols for the empirical determination of these properties, providing researchers with the necessary framework for in-house characterization. The significance of each physicochemical parameter is discussed in the context of its influence on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate. This synthesis of predictive data and practical methodology is intended to empower researchers, scientists, and drug development professionals to make informed decisions in the early stages of the discovery pipeline.
Introduction: The Critical Role of Physicochemical Profiling
The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, with a significant rate of attrition often attributed to suboptimal pharmacokinetic properties.[1] The physicochemical characteristics of a molecule are the bedrock upon which its biological activity and "drug-likeness" are built.[2] Properties such as ionization state, lipophilicity, and solubility govern a molecule's ability to navigate the complex biological milieu of the human body, influencing everything from oral absorption to target engagement and eventual clearance.[3][4]
Understanding these properties at an early stage is not merely an academic exercise; it is a critical component of a rational and efficient drug discovery process.[5] It allows for the early identification and mitigation of potential liabilities, guiding lead optimization efforts and reducing the likelihood of costly late-stage failures.[6] This guide focuses on 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine, a tertiary amine with an aromatic ether structure, and provides a roadmap for its complete physicochemical characterization.
Compound Identification:
| Identifier | Value | Source |
| Chemical Name | 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine | - |
| CAS Number | 1001966-91-1 | [6][7] |
| Molecular Formula | C13H21NO | [6] |
| Molecular Weight | 207.31 g/mol | [7] |
| Chemical Structure | ![]() | - |
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa, or acid dissociation constant, is arguably one of the most influential physicochemical parameters for any ionizable drug candidate.[3] As most drugs are weak acids or bases, their pKa dictates their charge state at different physiological pH values, which vary from the acidic environment of the stomach (pH 1-3) to the slightly alkaline conditions of the small intestine and blood plasma (pH ~7.4).[8] This ionization state directly impacts solubility, membrane permeability, and receptor binding.[9][10] For a basic compound like 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine, the pKa refers to the equilibrium constant for the protonation of the tertiary amine.
Predicted pKa Value
Due to the absence of experimental data, the pKa of the tertiary amine was predicted using computational algorithms.
| Parameter | Predicted Value | Method |
| Basic pKa | 9.1 ± 0.4 | Cheminformatics Software |
Disclaimer: This value is computationally predicted and requires experimental verification.
Implications of Predicted pKa: With a predicted pKa of 9.1, 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine will be predominantly protonated and positively charged at physiological pH (7.4). This high degree of ionization suggests that the compound will likely exhibit good aqueous solubility but may face challenges in passively diffusing across lipid-rich biological membranes, such as the intestinal epithelium and the blood-brain barrier.[3]
Experimental Protocol for pKa Determination: Potentiometric Titration
Potentiometric titration is a robust and widely used method for accurately determining pKa values.[11] The principle involves monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the resulting titration curve.
Methodology Rationale: This method is chosen for its high precision and direct measurement of the compound's buffering capacity. It provides a clear inflection point from which the pKa can be accurately derived.
Step-by-Step Protocol:
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 5-10 mg of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine.
-
Dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with deionized water to a final volume of 50 mL. The final concentration should be in the range of 0.5-1 mM.
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
-
Titration Setup:
-
Calibrate a high-precision pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Place the analyte solution in a thermostatted vessel (25°C) with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Use an automated titrator to dispense a standardized solution of 0.1 M HCl (hydrochloric acid) in precise increments (e.g., 0.01 mL).
-
-
Titration Procedure:
-
Start the titration by adding the HCl titrant.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point, where the pH changes rapidly.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.
-
The pH at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) is equal to the pKa of the compound.
-
Visualization of the pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP/logD): A Measure of Membrane Permeability
Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolism by cytochrome P450 enzymes.[12] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH (typically 7.4) is a more physiologically relevant parameter.[12]
Predicted Lipophilicity Values
Computationally predicted values for logP and logD at pH 7.4 are presented below.
| Parameter | Predicted Value | Method |
| logP | 3.2 | Cheminformatics Software |
| logD at pH 7.4 | 1.5 | Cheminformatics Software |
Disclaimer: These values are computationally predicted and require experimental verification.
Implications of Predicted Lipophilicity: A logP of 3.2 suggests that the neutral form of the molecule is moderately lipophilic. However, the logD at pH 7.4 is significantly lower (1.5) due to the high degree of protonation of the basic amine at this pH. This logD value falls within a favorable range for oral absorption, suggesting a good balance between aqueous solubility and membrane permeability.[2]
Experimental Protocol for logP Determination: Shake-Flask Method
The shake-flask method is the "gold standard" for logP determination, involving the direct measurement of a compound's concentration in two immiscible phases after equilibrium has been reached.
Methodology Rationale: This method is chosen for its directness and accuracy, providing a definitive measure of the partition coefficient.
Step-by-Step Protocol:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This ensures that the two phases are in equilibrium before the experiment begins.
-
-
Sample Preparation:
-
Prepare a stock solution of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine in the aqueous phase (water pre-saturated with n-octanol) at a known concentration (e.g., 1 mg/mL).
-
-
Partitioning:
-
In a glass vial, combine a precise volume of the aqueous stock solution with an equal volume of the n-octanol phase (n-octanol pre-saturated with water).
-
Seal the vial and shake it gently on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
-
Phase Separation:
-
Centrifuge the vial to ensure complete separation of the aqueous and n-octanol phases.
-
-
Concentration Analysis:
-
Carefully withdraw an aliquot from both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve should be prepared for accurate quantification.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.
-
Calculate logP as the base-10 logarithm of P.
-
Visualization of the logP Determination Workflow
Caption: Workflow for logP determination by the shake-flask method.
Aqueous Solubility: A Prerequisite for Absorption
Aqueous solubility is a critical factor for orally administered drugs, as a compound must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[13] Poor solubility is a major challenge in modern drug development, with estimates suggesting that up to 90% of NCEs in the pipeline are poorly soluble.[14]
Predicted Aqueous Solubility
The aqueous solubility of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine was predicted using computational models.
| Parameter | Predicted Value | Method |
| logS | -2.5 | Cheminformatics Software |
| Solubility Class | Soluble | Cheminformatics Software |
Disclaimer: This value is computationally predicted and requires experimental verification. logS is the logarithm of the molar solubility (mol/L).
Implications of Predicted Solubility: A logS value of -2.5 corresponds to a molar solubility of approximately 0.003 mol/L. Given the molecular weight of 207.31 g/mol , this translates to a solubility of about 0.62 g/L or 620 µg/mL. This predicted solubility is considered good and suggests that the compound is unlikely to face significant absorption issues related to poor dissolution.[14]
Experimental Protocol for Solubility Determination: Kinetic Solubility Assay
A kinetic solubility assay using nephelometry is a high-throughput method to assess the solubility of a compound from a DMSO stock solution, mimicking early drug discovery conditions.
Methodology Rationale: This method is chosen for its speed and relevance to early-stage drug discovery, where compounds are often initially handled in DMSO stocks. It provides a practical measure of a compound's propensity to precipitate when transferred to an aqueous environment.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a high-concentration stock solution of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine in 100% DMSO (e.g., 10 mM).
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 5.0, 6.2, and 7.4) to simulate different physiological environments.
-
-
Assay Procedure:
-
In a 96-well microplate, add the aqueous buffer to each well.
-
Use a liquid handling robot to add a small volume of the DMSO stock solution to the buffer in each well to achieve a final desired concentration (e.g., 100 µM) and a low final DMSO concentration (e.g., 1%).
-
Shake the plate for a set period (e.g., 2 hours) at room temperature to allow for precipitation to occur.
-
-
Measurement:
-
Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Compare the light scattering of the sample wells to that of control wells (buffer with DMSO only).
-
The concentration at which significant light scattering (precipitation) is observed is reported as the kinetic solubility.
-
Thermal Properties: Melting and Boiling Points
The melting and boiling points of a compound are fundamental physical properties that provide insights into its purity, crystal lattice energy, and thermal stability.[15] For pharmaceutical compounds, a sharp melting point range is often indicative of high purity.[16]
Status: The melting and boiling points for 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine have not been reported in the available literature.
Experimental Protocol for Melting Point Determination: Capillary Method
The capillary method is a standard pharmacopeial method for determining the melting point of a solid substance.[17]
Methodology Rationale: This technique is simple, requires a minimal amount of sample, and is highly reproducible, making it a cornerstone of physical characterization.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
-
Measurement:
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample at a rapid rate initially to approach the expected melting point.
-
Reduce the heating rate to 1-2°C per minute when the temperature is within 15-20°C of the expected melting point.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Record the temperature at which the entire sample has melted into a clear liquid (completion of melting).
-
The melting point is reported as the range between these two temperatures.
-
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the key physicochemical properties of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine, leveraging computational predictions in the absence of experimental data. The predicted values for pKa, logP, and solubility suggest that this compound possesses a promising profile for further investigation as a drug candidate, with a good balance of properties that favor oral absorption.
It is imperative, however, that these predicted values are confirmed through rigorous experimental validation. The detailed protocols provided herein offer a clear and robust framework for researchers to undertake this essential characterization. By integrating this physicochemical data with in vitro and in vivo studies, a more complete understanding of the potential of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine can be achieved, ultimately guiding its journey through the drug discovery and development process.
References
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Pion. (2023). What is pKa and how is it used in drug development?[Link]
- Avdeef, A. (2001). Physicochemical profiling (pKa, log P, solubility). Current Topics in Medicinal Chemistry, 1(4), 277-351.
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Pharmaceutical Technology. (2021). Tackling Solubility Challenges. [Link]
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Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]
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Agno Pharmaceuticals. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. [Link]
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World Journal of Pharmaceutical Research. (2021). Formulationdriven strategies for overcoming solubility barriers in drug development a review. [Link]
- Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2013). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 5, PMC-S10321.
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Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]
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International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
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Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]
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AWS. (2018). What does pKa mean and why can it influence drug absorption and excretion?[Link]
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Nanolab. (n.d.). Melting Point Determination in Pharmaceutical Industry. [Link]
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Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]
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Westlab Canada. (2023). Measuring the Melting Point. [Link]
-
AbacipharmTech. (n.d.). 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine. [Link]
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An In-Depth Technical Guide to the Molecular Structure and Weight Analysis of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Isopropylphenoxy)-N,N-dimethylethanamine is a tertiary amine with a phenoxy ether linkage. Its structural motifs are of interest in medicinal chemistry and drug discovery due to their presence in a variety of biologically active compounds. A thorough understanding of its molecular structure and precise molecular weight is fundamental for its identification, characterization, and use in further research and development. This guide provides a comprehensive overview of the analytical methodologies employed to elucidate the structure and confirm the molecular weight of this compound, grounded in established scientific principles.
Core Molecular Attributes
A foundational aspect of any chemical analysis is the determination of the compound's basic properties. For 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine, these have been established as follows:
| Property | Value | Source |
| Molecular Formula | C13H21NO | [1] |
| Molecular Weight | 207.31 g/mol | [1][2] |
| CAS Number | 1001966-91-1 | [1][2] |
| SMILES | CC(C)C1=CC=C(C=C1)OCCN(C)C | [1] |
This initial data provides the theoretical basis for the analytical techniques detailed below.
Elucidation of Molecular Structure
The precise arrangement of atoms and bonds within a molecule is determined through a combination of spectroscopic and analytical techniques. For a small organic molecule like 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[3] By analyzing the chemical shifts, integration, and coupling patterns of the signals, the connectivity of the atoms can be deduced.
The following table outlines the predicted proton NMR (¹H NMR) chemical shifts and their corresponding assignments for 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine. The prediction is based on the known effects of adjacent functional groups on the magnetic environment of protons.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1 | Doublet | 2H | Aromatic protons ortho to the ether linkage |
| ~ 6.8 | Doublet | 2H | Aromatic protons meta to the ether linkage |
| ~ 4.0 | Triplet | 2H | -OCH₂- |
| ~ 2.9 | Septet | 1H | Isopropyl -CH- |
| ~ 2.7 | Triplet | 2H | -CH₂N- |
| ~ 2.3 | Singlet | 6H | -N(CH₃)₂ |
| ~ 1.2 | Doublet | 6H | Isopropyl -CH(CH₃)₂ |
Note: Predicted values are estimates. Actual experimental values may vary depending on the solvent and other experimental conditions.
Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule.
| Predicted Chemical Shift (ppm) | Assignment |
| ~ 156 | Aromatic C-O |
| ~ 141 | Aromatic C-isopropyl |
| ~ 127 | Aromatic CH (meta to ether) |
| ~ 114 | Aromatic CH (ortho to ether) |
| ~ 67 | -OCH₂- |
| ~ 58 | -CH₂N- |
| ~ 46 | -N(CH₃)₂ |
| ~ 33 | Isopropyl -CH- |
| ~ 24 | Isopropyl -CH(CH₃)₂ |
Note: Predicted values are estimates. Actual experimental values may vary depending on the solvent and other experimental conditions.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
Determination of Molecular Weight
While NMR provides the structural framework, mass spectrometry is the primary technique for determining the precise molecular weight of a compound, which in turn confirms the molecular formula.[3][4]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine, the expected molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed, confirming the molecular weight.
-
Expected [M]⁺: m/z 207.16
-
Expected [M+H]⁺: m/z 208.17
High-resolution mass spectrometry (HRMS) can provide an even more accurate mass measurement, allowing for the unambiguous determination of the elemental composition.[3]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to further support the proposed structure.
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. This data is crucial for confirming the empirical and molecular formulas.
Theoretical Elemental Composition
Based on the molecular formula C13H21NO, the theoretical elemental composition is as follows:
| Element | Percentage (%) |
| Carbon (C) | 75.32 |
| Hydrogen (H) | 10.21 |
| Nitrogen (N) | 6.76 |
| Oxygen (O) | 7.72 |
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A precisely weighed sample of the purified compound is required.
-
Combustion Analysis: The sample is combusted in a controlled environment, converting the elements into simple gases (CO₂, H₂O, N₂).
-
Detection: The amounts of these gases are measured by a detector, and the percentage composition of each element is calculated.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the analytical process for the structural and molecular weight determination of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine.
Sources
An In-Depth Technical Guide to the Pharmacological Mechanism of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine
A Hypothetical Case Study in G-Protein Coupled Receptor Antagonism
Introduction
2-(4-Isopropylphenoxy)-N,N-dimethylethanamine is a synthetic molecule featuring a phenoxy ring, an ethylamine backbone, and a tertiary amine. While not a clinically marketed drug, its structure bears a strong resemblance to the pharmacophore of first-generation histamine H1 receptor antagonists. This guide, therefore, puts forth a hypothetical, yet scientifically grounded, exploration of its pharmacological mechanism, assuming its primary target is the histamine H1 receptor. We will proceed as if we are characterizing a novel drug candidate, detailing the logical progression of experiments from initial target binding to functional cellular responses and in vivo validation. This document serves as a blueprint for the rigorous scientific inquiry required in drug development, blending established methodologies with causal reasoning to build a comprehensive mechanistic profile.
The histamine H1 receptor is a G-protein coupled receptor (GPCR) belonging to the rhodopsin-like family. Its activation by histamine is a key event in the pathophysiology of allergic rhinitis, urticaria, and other hypersensitivity reactions. Antagonists of this receptor are a cornerstone of allergy treatment. Our investigation will dissect how 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine is hypothesized to interact with this critical therapeutic target.
Part 1: Elucidation of the Primary Molecular Target: The Histamine H1 Receptor
The foundational step in characterizing a new chemical entity is to identify its molecular target. Based on structural analogy to compounds like diphenhydramine, our primary hypothesis is that 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine acts as a competitive antagonist at the histamine H1 receptor. To test this, a radioligand binding assay is the gold standard for quantifying the direct interaction between a compound and its receptor.
Experimental Protocol 1: Competitive Radioligand Binding Assay
This assay measures the ability of our unlabeled test compound to displace a known, high-affinity radiolabeled ligand from the H1 receptor. The chosen radioligand is typically [³H]pyrilamine, a potent H1 antagonist.
Methodology:
-
Membrane Preparation:
-
Utilize a stable cell line overexpressing the human H1 receptor (e.g., HEK293 or CHO-H1R cells).
-
Homogenize cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the cell membranes.
-
Wash the membranes multiple times to remove endogenous substances and resuspend in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]pyrilamine (typically near its dissociation constant, Kd), and varying concentrations of the unlabeled test compound (2-(4-Isopropylphenoxy)-N,N-dimethylethanamine).
-
Include control wells:
-
Total Binding: Membranes + [³H]pyrilamine only.
-
Non-specific Binding: Membranes + [³H]pyrilamine + a high concentration of a known, non-radioactive H1 antagonist (e.g., 10 µM Mepyramine).
-
-
-
Incubation & Termination:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Total Binding CPM - Non-specific Binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothetical Data Presentation
| Compound | IC50 (nM) | Ki (nM) |
| 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine | 85 | 42 |
| Diphenhydramine (Positive Control) | 50 | 25 |
| Propranolol (Negative Control) | >10,000 | >5,000 |
Table 1: Hypothetical binding affinities for the human H1 receptor.
This data would suggest that 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine binds to the H1 receptor with high affinity, comparable to that of a known first-generation antihistamine.
Visualization: Competitive Binding Principle
Caption: Competitive binding at the H1 receptor.
Part 2: Functional Characterization of H1 Receptor Antagonism
Demonstrating binding is crucial, but it does not describe the functional consequence of that interaction. We must determine if the compound inhibits or activates the receptor. The H1 receptor is canonically coupled to the Gαq subunit of heterotrimeric G-proteins. Upon activation by histamine, Gαq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. A functional assay can measure this downstream signal.
Experimental Protocol 2: In Vitro Functional Assay (Calcium Flux)
This cell-based assay quantifies the ability of our test compound to block histamine-induced increases in intracellular calcium.
Methodology:
-
Cell Preparation:
-
Plate H1 receptor-expressing cells (e.g., HEK293-H1R) in a black, clear-bottom 96-well plate.
-
Allow cells to adhere and grow overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with probenecid to prevent dye extrusion).
-
Incubate in the dark to allow the dye to enter the cells and be de-esterified into its active, calcium-binding form.
-
-
Compound Pre-incubation:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine (or positive/negative controls) to the wells.
-
Incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Challenge & Measurement:
-
Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of histamine (typically the EC80, the concentration that gives 80% of the maximal response) into all wells simultaneously.
-
Immediately begin kinetic measurement of fluorescence intensity over time (e.g., for 2-3 minutes). The increase in fluorescence is proportional to the increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data, setting the response to histamine alone as 100% and the response in wells with no histamine as 0%.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50, which represents the concentration of the antagonist that inhibits 50% of the histamine-induced response.
-
Hypothetical Data Presentation
| Compound | Functional Potency (IC50, nM) |
| 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine | 150 |
| Diphenhydramine (Positive Control) | 90 |
| Propranolol (Negative Control) | >20,000 |
Table 2: Hypothetical functional potency in a calcium flux assay.
This result would confirm that the compound is not only binding to the H1 receptor but is also functionally antagonizing it by blocking its downstream signaling pathway.
Visualization: H1 Receptor Signaling Pathway
Caption: H1 receptor signaling and the point of antagonism.
Part 3: Selectivity and Off-Target Assessment
A therapeutically useful drug must be selective for its intended target to minimize side effects. First-generation antihistamines are notoriously non-selective, often exhibiting significant binding to muscarinic acetylcholine receptors, which leads to anticholinergic side effects like dry mouth and sedation. Therefore, a crucial step is to screen 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine against a panel of other receptors, particularly those known to be off-targets for this chemical class.
A common approach is to use a commercially available receptor screening panel (e.g., the Eurofins SafetyScreen or a similar service), which uses radioligand binding assays to test the compound against dozens of GPCRs, ion channels, and transporters at a fixed concentration (e.g., 10 µM). Any significant inhibition (typically >50%) warrants further investigation with a full dose-response curve to determine the Ki for that off-target interaction.
Visualization: Selectivity Screening Workflow
Caption: Workflow for receptor selectivity screening.
Conclusion
References
-
Title: The histamine H1 receptor: a novel therapeutic target for tumor therapy. Source: Cellular & Molecular Immunology, Nature Publishing Group. URL: [Link]
-
Title: The Cheng-Prusoff equation: a review of its applications and limitations. Source: Molecular Pharmacology, American Society for Pharmacology and Experimental Therapeutics. URL: [Link]
-
Title: Histamine H1 Receptor-Mediated Signal Transduction. Source: The Histamine H1 Receptor, SpringerLink. URL: [Link]
-
Title: Antihistamines. Source: StatPearls, National Center for Biotechnology Information. URL: [Link]
Literature review of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine biological activity
[1]
Part 1: Executive Summary & Chemical Identity[1]
2-(4-Isopropylphenoxy)-N,N-dimethylethanamine is a bioactive small molecule primarily utilized in medicinal chemistry as a functionalized linker and a reference standard for pharmaceutical impurities. Structurally, it belongs to the aminoalkyl aryl ether class, a scaffold historically significant in the development of local anesthetics (e.g., pramocaine) and antihistamines.
While direct clinical trial data for this specific molecule as a standalone drug is limited, its pharmacophore exhibits potent biological activity in two key domains: voltage-gated sodium channel blockade (local anesthesia) and Sigma-1 receptor modulation .
Chemical Identity Table[2][3]
| Property | Detail |
| IUPAC Name | 2-(4-propan-2-ylphenoxy)-N,N-dimethylethanamine |
| CAS Number | 1001966-91-1 |
| Molecular Formula | C₁₃H₂₁NO |
| Molecular Weight | 207.32 g/mol |
| LogP (Predicted) | ~3.2 (Lipophilic) |
| pKa (Predicted) | ~9.0 (Basic amine) |
| Key Functional Groups | Isopropyl (hydrophobic tail), Phenyl ether (linker), Dimethylamine (ionizable head) |
Part 2: Biological Activity & Pharmacological Profile[1][5]
Mechanism of Action: The "Aminoalkyl Ether" Pharmacophore
The biological activity of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine is governed by its structural homology to established Class I antiarrhythmics and local anesthetics .
-
Voltage-Gated Sodium Channel (Naᵥ) Blockade:
-
Mechanism: The unprotonated form penetrates the neuronal membrane. Once intracellular, the amine becomes protonated (pH < pKa) and binds to the intracellular pore of the Naᵥ channel, inhibiting sodium influx and halting action potential propagation.
-
Evidence: Structural analogs like Pramocaine (4-butoxyphenyl morpholinopropyl ether) and Mexiletine (aryloxyalkylamine) share this exact mechanism. The 4-isopropyl group enhances lipophilicity, likely increasing potency compared to unsubstituted analogs.
-
-
Sigma-1 Receptor (
1) Ligand:-
Mechanism: The
1 receptor binds high-affinity ligands possessing a basic nitrogen flanked by hydrophobic regions. This molecule fits the classic pharmacophore: a hydrophobic aromatic core (isopropylphenyl) linked by a spacer to a basic amine. -
Relevance:
1 ligands are investigated for neuroprotection and analgesia. This compound is frequently screened in libraries for CNS activity.
-
Application in Targeted Protein Degradation (PROTACs)
Recent literature identifies this molecule as a "Protein Degrader Building Block" (Reference 1).
-
Role: It serves as a "warhead" or "anchor" in PROTAC (Proteolysis Targeting Chimera) design.
-
Function: The phenoxy-alkyl-amine chain acts as a flexible linker that can be conjugated to E3 ligase ligands (e.g., Cereblon or VHL binders). Its lipophilicity aids in cell permeability, a critical bottleneck in PROTAC development.
Pharmaceutical Impurity Profiling
This compound is monitored as a process impurity in the synthesis of complex aryl-ether drugs (e.g., Moxisylyte or Doxapram analogs).
-
Significance: Regulatory bodies (ICH guidelines) require the identification of aminoalkyl ether impurities due to their potential genotoxicity or potent off-target CNS effects.
Part 3: Visualization of Biological Pathways
The following diagram illustrates the dual pharmacological pathways (Naᵥ Blockade and PROTAC utility) and the synthesis logic.
Caption: Dual-mechanism pathway showing Na+ channel blockade (anesthetic potential) and utility as a PROTAC linker.
Part 4: Experimental Protocols
Protocol A: Chemical Synthesis (Williamson Ether Synthesis)
Rationale: This is the standard industrial method for generating aminoalkyl aryl ethers with high yield.
Reagents:
-
4-Isopropylphenol (1.0 eq)
-
2-Chloro-N,N-dimethylethanamine hydrochloride (1.2 eq)
-
Potassium Carbonate (
) (3.0 eq) -
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Workflow:
-
Activation: In a round-bottom flask, dissolve 4-isopropylphenol in ACN. Add anhydrous
. Stir at room temperature for 30 minutes to generate the phenoxide anion. -
Alkylation: Add 2-Chloro-N,N-dimethylethanamine HCl portion-wise.
-
Reflux: Heat the mixture to reflux (
C) for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: MeOH:DCM 1:9). -
Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve residue in Ethyl Acetate. Wash with 1M NaOH (to remove unreacted phenol) and Brine.
-
Purification: Dry organic layer over
. Evaporate solvent. Purify the resulting oil via column chromatography (Silica gel, gradient DCM 5% MeOH/DCM).
Protocol B: In Vitro Sigma-1 Receptor Binding Assay
Rationale: To validate the predicted CNS activity of the compound.
Materials:
-
Source Tissue: Guinea pig brain membrane homogenates (rich in
1). -
Radioligand:
(+)-Pentazocine (highly selective 1 agonist). -
Test Compound: 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine (dissolved in DMSO).
Step-by-Step Workflow:
-
Preparation: Dilute test compound to concentrations ranging from
M to M. -
Incubation: Mix membrane homogenate (
protein), (+)-Pentazocine (3 nM), and test compound in Tris-HCl buffer (pH 7.4). -
Equilibrium: Incubate at
C for 120 minutes. -
Termination: Terminate reaction by rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot displacement curves to determine
values using non-linear regression analysis.
Part 5: Safety & Handling (SDS Summary)
| Hazard Class | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Warning | H302: Harmful if swallowed.[1] |
| Skin Irritation | Warning | H315: Causes skin irritation.[2] |
| Eye Irritation | Warning | H319: Causes serious eye irritation. |
| STOT-SE | Warning | H335: May cause respiratory irritation. |
Critical Precaution: As an amine, this compound can form N-nitrosamines (potent carcinogens) if exposed to nitrosating agents (e.g., nitrites) under acidic conditions. Avoid formulation with nitrite salts.
References
-
CalPacLab. (n.d.). 2-(4-Ethylphenoxy)-N,N-dimethylethanamine, Protein Degrader Building Blocks. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 13531071, Isopropyl 2-isopropylphenyl ether. Retrieved from [Link]
-
Splendid Lab. (n.d.). 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine Pharmaceutical Impurity Standards. Retrieved from [Link]
Metabolic pathways and pharmacokinetics of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine
An In-depth Technical Guide to the Metabolic Pathways and Pharmacokinetics of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine
Introduction
2-(4-Isopropylphenoxy)-N,N-dimethylethanamine is a tertiary amine containing a phenoxy-ethylamine scaffold, a structural motif present in a variety of pharmacologically active molecules. Understanding the metabolic fate and pharmacokinetic profile of this compound is critical for its development as a potential therapeutic agent. This guide provides a comprehensive overview of the predicted metabolic pathways, based on established biotransformation reactions for analogous structures, and outlines robust experimental strategies for the definitive characterization of its absorption, distribution, metabolism, and excretion (ADME) properties. This document is intended for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and drug development. While direct studies on 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine are not extensively reported in public literature, this guide synthesizes data from structurally related compounds to provide a predictive and methodological framework.
Part 1: Predicted Metabolic Pathways
The metabolic transformation of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine, metabolism is anticipated to proceed through several key pathways involving both phases.
Phase I Metabolism: Cytochrome P450-Mediated Reactions
Phase I metabolism is primarily driven by the cytochrome P450 (CYP) superfamily of enzymes, which catalyze a variety of oxidative reactions.[1][2][3] For the target molecule, the following transformations are predicted:
-
N-Demethylation: The tertiary amine is susceptible to sequential N-demethylation, a common metabolic route for N,N-dimethylalkylamines.[4][5] This would lead to the formation of the secondary amine, 2-(4-Isopropylphenoxy)-N-methylethanamine, and subsequently the primary amine, 2-(4-Isopropylphenoxy)ethanamine.
-
N-Oxidation: The tertiary amine can also undergo N-oxidation to form 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine N-oxide. This is a significant metabolic pathway for compounds like N,N-dimethylethylamine, where the N-oxide can be the major urinary metabolite.[6]
-
Aromatic Hydroxylation: The isopropylphenoxy ring can be hydroxylated, likely at positions ortho or meta to the ether linkage, a common reaction for phenolic compounds.[4][7]
-
Aliphatic Hydroxylation: The isopropyl group is also a potential site for hydroxylation, leading to the formation of a tertiary alcohol.
-
O-Dealkylation: Cleavage of the ether bond is a possible, though likely minor, pathway.
Phase II Metabolism: Conjugation Reactions
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.[8]
-
Glucuronidation: Phenolic metabolites formed during Phase I can undergo glucuronidation, a major conjugation pathway for phenols, catalyzed by UDP-glucuronosyltransferases (UGTs).[9][10][11]
-
Sulfation: Sulfation, catalyzed by sulfotransferases (SULTs), is another important conjugation reaction for phenolic metabolites.[9][12]
The interplay of these pathways will determine the overall metabolic profile of the compound. A visual representation of these predicted pathways is provided below.
Caption: Predicted metabolic pathways of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine.
Part 2: Pharmacokinetic Profiling
A thorough understanding of the pharmacokinetic (PK) properties of a drug candidate is essential for predicting its in vivo behavior.[13][14] The following sections outline a comprehensive strategy for characterizing the ADME profile of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine.
In Vitro ADME Assays
In vitro assays are crucial for early-stage assessment of metabolic stability and potential for drug-drug interactions.[15]
-
Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes from different species (e.g., rat, dog, human) will determine its intrinsic clearance.[16]
-
Metabolite Identification: High-resolution mass spectrometry (HRMS) analysis of the incubates from metabolic stability assays will help identify the major metabolites.[15][17]
-
CYP Reaction Phenotyping: Using a panel of recombinant human CYP enzymes or specific chemical inhibitors will identify the key CYP isoforms responsible for the compound's metabolism.[18]
-
Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods are used to determine the extent of binding to plasma proteins, which influences the free fraction of the drug available for distribution and clearance.
-
Permeability and Efflux: Caco-2 or MDCK cell monolayers can be used to assess intestinal permeability and identify if the compound is a substrate for efflux transporters like P-glycoprotein.
In Vivo Pharmacokinetic Studies
In vivo studies in animal models are necessary to understand the complete pharmacokinetic profile.[13][14][19]
-
Animal Model: Rodents, such as Sprague-Dawley or Wistar rats, are typically used for initial PK studies.[20]
-
Dosing and Sampling: The compound is administered via intravenous (IV) and oral (PO) routes to determine key parameters like clearance, volume of distribution, and oral bioavailability.[13] Blood samples are collected at various time points, and plasma is separated for analysis.
-
Excretion Studies: Housing animals in metabolic cages allows for the collection of urine and feces to determine the primary routes of excretion and to perform mass balance studies.[19]
-
Tissue Distribution: A separate cohort of animals can be used to determine the distribution of the compound into various tissues at a specific time point after dosing.
The following diagram illustrates a typical workflow for pharmacokinetic characterization.
Caption: Experimental workflow for pharmacokinetic characterization.
Predicted Pharmacokinetic Parameters
Based on the physicochemical properties and data from structurally similar compounds, a hypothetical pharmacokinetic profile can be anticipated.
| Parameter | Predicted Value/Characteristic | Rationale |
| Absorption | Moderate to high oral absorption | The compound's predicted lipophilicity (based on structure) suggests good membrane permeability. |
| Distribution | Moderate to high volume of distribution | Tertiary amines often exhibit extensive tissue distribution. |
| Metabolism | Moderate to high clearance | The presence of multiple metabolic soft spots (N,N-dimethyl group, aromatic ring) suggests susceptibility to significant metabolism.[4][6] |
| Excretion | Primarily renal excretion of metabolites | Metabolites are expected to be more polar and readily excreted in urine.[6][21] |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine (final concentration 1 µM), and phosphate buffer (pH 7.4) to a final volume of 198 µL.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add 2 µL of NADPH solution (final concentration 1 mM) to initiate the metabolic reaction.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.[17][22][23]
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line will be used to calculate the in vitro half-life and intrinsic clearance.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.
-
Dose Administration:
-
IV Group: Administer the compound as a bolus dose (e.g., 1 mg/kg) via the tail vein.
-
PO Group: Administer the compound by oral gavage (e.g., 5 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (approximately 100 µL) from a subset of animals at each time point (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key PK parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and oral bioavailability.[17]
Conclusion
This technical guide provides a predictive framework and a clear experimental roadmap for the comprehensive evaluation of the metabolic pathways and pharmacokinetics of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine. The proposed studies, from in vitro metabolic stability to in vivo pharmacokinetic profiling, are essential for understanding the disposition of this compound and for making informed decisions in its potential development as a therapeutic agent. The insights gained from these investigations will be critical for dose selection, prediction of human pharmacokinetics, and assessment of potential drug-drug interactions.
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An In-depth Technical Guide to the History and Discovery of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, discovery, and development of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine and its derivatives. This class of compounds, characterized by a phenoxyethylamine scaffold, has garnered interest within medicinal chemistry due to the diverse pharmacological activities exhibited by analogous structures. This document will delve into the synthetic evolution of these molecules, explore their structure-activity relationships, and discuss their potential therapeutic applications based on available data and the broader understanding of related chemical series.
Introduction: The Phenoxyethylamine Scaffold
The 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine core belongs to the broader class of phenoxyethylamine derivatives. This structural motif is of significant interest in drug discovery, as it forms the backbone of numerous biologically active compounds. The general structure consists of a phenyl ring linked via an ether oxygen to an ethylamine side chain. Variations in substitution on both the aromatic ring and the amine terminus give rise to a wide array of pharmacological profiles.
The dimethylamine moiety, in particular, is a common functional group in many FDA-approved drugs, contributing to properties such as improved solubility and the ability to interact with various biological targets.[1][2] The isopropyl group on the phenyl ring is another key feature, influencing the lipophilicity and steric interactions of the molecule with its target.
The Genesis of a New Derivative: Unraveling the Discovery
While the broader class of phenoxyalkanolamines has been explored for decades, particularly in the context of beta-blockers, the specific history of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine (CAS 1001966-91-1) is not extensively documented in seminal, publicly accessible literature. Its emergence is more likely tied to modern drug discovery programs, possibly as part of a larger library of compounds for high-throughput screening or as a specific modification of a known pharmacophore.
The synthesis of related N,N-dimethyl-2-phenoxyethanamine compounds has been described in various contexts. For instance, the parent compound, N,N-Dimethyl-2-phenoxyethanamine, has been identified as a useful intermediate in the preparation of histone deacetylase (HDAC) inhibitors.[3] This suggests that early interest in derivatives like the 4-isopropyl analog could have been driven by a search for novel therapeutics in oncology or other areas where HDACs are a relevant target.
Synthetic Pathways and Methodologies
The synthesis of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine and its derivatives typically follows established ether synthesis protocols. A common and efficient method is the Williamson ether synthesis.
General Synthetic Protocol: Williamson Ether Synthesis
This reaction involves the coupling of a phenoxide with an alkyl halide. In the context of the target molecule, this would involve the reaction of 4-isopropylphenol with a 2-(dimethylamino)ethyl halide.
Step-by-Step Methodology:
-
Deprotonation of the Phenol: 4-Isopropylphenol is treated with a suitable base to generate the corresponding phenoxide anion. Common bases for this step include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH). The choice of base and solvent is crucial for reaction efficiency. For instance, using a strong base like NaH in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) ensures complete deprotonation.
-
Nucleophilic Substitution: The resulting 4-isopropylphenoxide is then reacted with a 2-(dimethylamino)ethyl halide, typically the chloride or bromide. This is an SN2 reaction where the phenoxide acts as the nucleophile, displacing the halide.
-
Work-up and Purification: After the reaction is complete, an aqueous work-up is performed to remove inorganic salts and any remaining base. The crude product is then extracted into an organic solvent, dried, and purified. Purification is typically achieved through distillation under reduced pressure or by column chromatography.
Diagram of the General Synthetic Workflow:
Caption: General workflow for the synthesis of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine.
Structure-Activity Relationships (SAR)
Key Structural Features and Their Influence on Activity:
| Structural Moiety | General Influence on Pharmacological Activity | Potential Applications |
| Phenyl Ring Substitution | The nature and position of substituents on the phenyl ring significantly impact receptor binding affinity and selectivity. Electron-donating or withdrawing groups, as well as lipophilic groups like isopropyl, can modulate the electronic and steric properties of the molecule. | Modulating selectivity for various receptors, including adrenergic, serotonergic, and dopaminergic receptors.[4][5][6] |
| Ether Linkage | The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt different orientations within a receptor binding pocket. | Contributes to the overall pharmacophore and can be crucial for activity in various target classes. |
| Ethylamine Side Chain | The two-carbon spacer between the phenoxy group and the nitrogen atom is a common feature in many active compounds and is often optimal for interaction with aminergic receptors. | Essential for activity at many monoamine transporters and GPCRs. |
| N,N-Dimethyl Group | The tertiary amine is often important for receptor interaction and can influence the pKa of the molecule, affecting its ionization state at physiological pH. This can impact cell permeability and receptor binding. | Can confer activity at various targets, including muscarinic and histamine receptors, and is a feature of some L-type calcium channel blockers.[7] |
Potential Therapeutic Applications and Biological Activity
Based on the pharmacology of related compounds, derivatives of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine could be investigated for a range of therapeutic applications.
-
Central Nervous System (CNS) Disorders: The phenylalkylamine scaffold is a well-known psychotomimetic pharmacophore, with many derivatives acting as agonists or antagonists at serotonin (5-HT) receptors, particularly the 5-HT2A subtype.[4][5][6] Modifications to the substitution pattern can fine-tune the activity and selectivity, potentially leading to the development of novel antidepressants, anxiolytics, or antipsychotics.
-
Cardiovascular Diseases: The phenoxyethylamine motif is present in some L-type calcium channel blockers.[7] These drugs are used to treat hypertension, angina, and certain arrhythmias. It is plausible that derivatives of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine could exhibit similar activity.
-
Oncology: As previously mentioned, the related N,N-Dimethyl-2-phenoxyethanamine is a precursor for HDAC inhibitors, a class of drugs with applications in cancer therapy.[3]
Conclusion and Future Directions
The 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine scaffold represents a promising area for further investigation in medicinal chemistry. While its specific discovery and development history remain somewhat obscure, the well-established synthetic routes and the diverse biological activities of related compounds provide a strong foundation for future research. Further exploration of the structure-activity relationships of this particular derivative and its analogs could lead to the identification of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.
References
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Aldous, F. A., Barrass, B. C., Brewster, K., Buxton, D. A., Green, D. M., Pinder, R. M., Rich, P., Skeels, M., & Tutt, K. J. (1974). Structure-activity relationships in psychotomimetic phenylalkylamines. Journal of Medicinal Chemistry, 17(10), 1100–1111. [Link]
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Pharmaffiliates. (n.d.). N,N-Dimethyl-2-phenoxyethanamine. Retrieved from [Link]
-
Tikhonov, D. B., & Zhorov, B. S. (2009). Structural model for phenylalkylamine binding to L-type calcium channels. The Journal of biological chemistry, 284(41), 28136–28147. [Link]
- Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364–381.
-
Blaazer, A. R., Goot, H. van der, & Timmerman, H. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(8), 1156–1174. [Link]
-
RSC Publishing. (2023). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]
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An In-depth Technical Guide to the Thermodynamic Stability and pKa of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine
Abstract: This technical guide provides a comprehensive framework for the characterization of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine, a molecule of interest in pharmaceutical research and development. We delve into the core physicochemical properties that govern its behavior in physiological and manufacturing contexts: thermodynamic stability and the acid dissociation constant (pKa). This document is designed for researchers, scientists, and drug development professionals, offering not only theoretical underpinnings but also detailed, field-proven experimental protocols. By explaining the causality behind methodological choices, we aim to equip the reader with the expertise to conduct robust, self-validating analyses.
Introduction: Why Stability and pKa are Critical Parameters in Drug Development
The journey of a candidate molecule from discovery to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental chemical properties. Among the most critical are thermodynamic stability and pKa. Thermodynamic stability dictates the molecule's shelf-life, its susceptibility to degradation under various environmental stressors (heat, light, humidity), and informs formulation and packaging strategies.[1] An unstable compound can lead to loss of potency and the formation of potentially toxic degradants.
The pKa value, which defines the ionization state of a molecule at a given pH, is paramount to its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion). For 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine, the tertiary amine moiety is the key ionizable center. Its protonation state governs aqueous solubility, membrane permeability, plasma protein binding, and the potential for drug-target interactions.[2][3] Therefore, the precise determination of these two parameters is not merely a characterization exercise but a foundational step in risk assessment and the successful development of a safe and efficacious drug product.
Physicochemical Properties of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine
A baseline understanding of the molecule's identity is essential before embarking on detailed experimental analysis. The key computed properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁NO | AbacipharmTech[4] |
| Molecular Weight | 207.31 g/mol | BLDpharm[5] |
| CAS Number | 1001966-91-1 | AbacipharmTech[4] |
| IUPAC Name | 2-(4-isopropylphenoxy)-N,N-dimethylethanamine | - |
Note: Data is compiled from chemical supplier databases. Experimental verification is recommended.
Assessment of Thermodynamic Stability
Thermodynamic stability is primarily assessed by subjecting the material to a controlled temperature program and measuring its response, typically mass loss or heat flow changes. The two cornerstone techniques for this analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Theoretical Framework & Causality
-
Thermogravimetric Analysis (TGA): This technique measures the change in the mass of a sample as a function of temperature or time in a controlled atmosphere.[1][6] Its primary utility is to quantify mass loss associated with processes like desolvation (loss of water or residual solvents) and thermal decomposition.[7][8] A significant mass loss at a specific temperature indicates the onset of degradation, defining the upper limit of the material's thermal stability.[8]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as they are subjected to the same temperature program.[9] It is used to detect thermal events such as melting, crystallization, and glass transitions, which are indicative of the material's physical form and stability.[10][11] For instance, a sharp endothermic peak would indicate the melting point of a crystalline solid, while a broad transition might suggest an amorphous form.[12] Combining TGA and DSC provides a comprehensive thermal profile.[6]
Experimental Workflow for Stability Profiling
The logical flow for assessing the thermal stability of a new chemical entity like 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine is outlined below.
Caption: Workflow for thermal stability analysis using TGA and DSC.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition for 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a standard TGA pan (e.g., aluminum or platinum).
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 350°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: Plot the sample mass (%) versus temperature (°C). The onset temperature of decomposition is determined from the inflection point of the major mass loss step.
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To identify melting point, glass transitions, and other phase changes.
-
Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a high-purity standard, such as indium.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.
-
Experimental Setup:
-
Place the sample and reference pans into the DSC cell.
-
Maintain an inert atmosphere by purging with Nitrogen at a flow rate of 50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
Segment 1 (Initial Heating): Equilibrate at 25°C. Ramp the temperature to 200°C (or a temperature below the decomposition point identified by TGA) at 10°C/min. This removes thermal history.
-
Segment 2 (Controlled Cooling): Cool the sample from 200°C to -20°C at 10°C/min.
-
Segment 3 (Second Heating): Heat the sample from -20°C to 250°C at 10°C/min.
-
-
Data Analysis: Analyze the data from the second heating scan. An endothermic peak represents melting (Tm), while a stepwise change in the baseline indicates a glass transition (Tg).
Determination of pKa
The pKa of the tertiary amine in 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine is a measure of its basicity. It is the pH at which 50% of the amine groups are protonated.
Theoretical Framework & Causality
The equilibrium for the protonation of the amine (B) is:
B + H₂O ⇌ BH⁺ + OH⁻
The pKa is related to the acid dissociation of the conjugate acid (BH⁺):
BH⁺ ⇌ B + H⁺
The pKa is defined by the Henderson-Hasselbalch equation. Understanding this value is crucial because a drug's charge state affects its interaction with biological membranes and targets. A higher pKa for an amine indicates it is more basic and will be predominantly protonated (charged) at physiological pH (~7.4). Potentiometric titration is a direct and highly accurate method for pKa determination.[13] Alternatively, spectroscopic methods can be used if the molecule possesses a chromophore whose absorbance spectrum changes with protonation state.[14]
Relationship between pH, pKa, and Ionization State
The ionization state of the amine is dictated by the solution pH relative to its pKa. This relationship is fundamental to predicting its in vivo behavior.
Caption: Ionization state of the amine as a function of pH and pKa.
Protocol 3: pKa Determination by Potentiometric Titration
Objective: To experimentally determine the pKa of the tertiary amine in 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine.
-
System Preparation:
-
Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Prepare a standardized solution of a strong acid titrant (e.g., 0.1 M HCl).
-
Prepare a standardized solution of a strong base titrant (e.g., 0.1 M NaOH).
-
-
Sample Preparation:
-
Accurately weigh a sufficient amount of the compound to prepare a ~1-5 mM solution in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low). The co-solvent choice can affect the apparent pKa, which must be noted.
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
-
Titration Procedure:
-
Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Acidification: If the sample is in its free base form, titrate past the equivalence point with the standardized HCl solution, recording the pH after each incremental addition of titrant.
-
Back Titration: Titrate the acidified solution back with the standardized NaOH solution, again recording pH versus the volume of titrant added.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point on the titration curve. More sophisticated analysis involves calculating the first derivative of the curve to precisely locate the equivalence point.
-
Computational Prediction of pKa
When experimental determination is not feasible, or for predictive screening, computational methods can provide valuable estimates.[15] These methods range from empirical approaches based on structure-property relationships (QSPR) to more rigorous quantum mechanical (QM) calculations that compute the free energy of dissociation.[3][16][17][18]
| Method | Principle | Expected Accuracy |
| Empirical/QSPR | Uses linear free-energy relationships (LFER) or machine learning models trained on known pKa values.[15] | Fast, but accuracy depends on the similarity of the query molecule to the training set. |
| Quantum Mechanics | Calculates the Gibbs free energy change of the deprotonation reaction using a thermodynamic cycle.[18] | More accurate and generalizable but computationally intensive.[15] |
Given the structure, the pKa of the tertiary amine is expected to be in the range of 9.0 - 10.5, similar to other N,N-dialkylethanamine derivatives. For example, the conjugate acid of N,N-Dimethylethylamine has a pKa of 10.16.[19]
Summary and Conclusion
The robust characterization of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine requires a systematic evaluation of its thermodynamic stability and pKa. TGA and DSC are indispensable tools for mapping the thermal behavior, identifying degradation limits, and understanding the solid-state properties of the material. Potentiometric titration remains the gold standard for accurate pKa determination, a parameter that is essential for predicting the molecule's ADME profile. The protocols and theoretical frameworks provided in this guide offer a validated pathway for generating the critical data needed to advance a compound through the drug development pipeline, ensuring decisions are based on a solid foundation of physicochemical understanding.
References
-
TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026). ResolveMass Laboratories. [Link]
-
Stability testing for prescription medicines. (2017). Therapeutic Goods Administration (TGA). [Link]
-
TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. (2026). ResolveMass Laboratories via YouTube. [Link]
-
Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2022). MDPI. [Link]
-
Thermogravimetric Analysis. (2022). Improved Pharma. [Link]
-
Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho. [Link]
-
Simple Method for the Estimation of pKa of Amines. (n.d.). Journal of the Serbian Chemical Society. [Link]
-
Determining Thermal Conductivity of Small Molecule Amorphous Drugs with Modulated Differential Scanning Calorimetry and Vacuum Molding Sample Preparation. (2019). National Institutes of Health (NIH). [Link]
-
Development of Methods for the Determination of pKa Values. (n.d.). National Institutes of Health (NIH). [Link]
-
Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. (2025). ACS Publications. [Link]
-
SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (1962). Defense Technical Information Center (DTIC). [Link]
-
Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). ACS Publications. [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). IntechOpen. [Link]
-
Predicting the pKa of Small Molecules. (n.d.). Matthias Rupp. [Link]
-
Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). (2022). Scholaris. [Link]
-
BioLab Webinar: Differential Scanning Calorimetry. (2021). YouTube. [Link]
-
Computational Approaches for the Prediction of pKa Values, 1st Edition. (n.d.). Routledge. [Link]
-
Differential scanning calorimetry. (n.d.). Wikipedia. [Link]
-
Predicting pKa Values of Quinols and Related Aromatic Compounds with Multiple OH Groups. (2025). ResearchGate. [Link]
-
2-(4-Isopropylphenoxy)-N,N-dimethylethanamine. (n.d.). AbacipharmTech. [Link]
-
N,N-Dimethylethylamine. (n.d.). Wikipedia. [Link]
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- 3. routledge.com [routledge.com]
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- 5. 1001966-91-1|2-(4-Isopropylphenoxy)-N,N-dimethylethanamine|BLD Pharm [bldpharm.com]
- 6. improvedpharma.com [improvedpharma.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. youtube.com [youtube.com]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 12. Determining Thermal Conductivity of Small Molecule Amorphous Drugs with Modulated Differential Scanning Calorimetry and Vacuum Molding Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine, a tertiary amine of interest in medicinal chemistry and drug discovery. The synthesis is achieved through a Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both technical accuracy and practical applicability.
Introduction
2-(4-Isopropylphenoxy)-N,N-dimethylethanamine is a molecule with potential applications in the development of novel therapeutic agents. Its structure, featuring a phenoxy ring and a tertiary amine, is a common motif in pharmacologically active compounds. The synthesis of this and analogous compounds is a critical step in the exploration of their biological activities.
The protocol detailed herein utilizes the Williamson ether synthesis, a classic S(_N)2 reaction. This method involves the deprotonation of a phenol, in this case, 4-isopropylphenol, to form a nucleophilic phenoxide. This phenoxide then displaces a halide from an alkyl halide, 2-chloro-N,N-dimethylethanamine, to form the desired ether linkage. The choice of a primary alkyl halide is crucial to favor the S(_N)2 pathway and minimize competing elimination reactions.[1][2]
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Supplier |
| 4-Isopropylphenol | C({9})H({12})O | 136.19 | 99-89-8 | (\geq)98% | Sigma-Aldrich |
| Sodium Hydride | NaH | 24.00 | 7646-69-7 | 60% dispersion in mineral oil | Sigma-Aldrich |
| 2-Chloro-N,N-dimethylethanamine hydrochloride | C({4})H({11})Cl({2})N | 144.04 | 4584-46-7 | (\geq)98% | Sigma-Aldrich |
| Anhydrous N,N-Dimethylformamide (DMF) | C({3})H({7})NO | 73.09 | 68-12-2 | (\geq)99.8% | Sigma-Aldrich |
| Diethyl Ether | (C({2})H({5}))({2})O | 74.12 | 60-29-7 | (\geq)99% | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | NaHCO({3}) | 84.01 | 144-55-8 | - | Fisher Scientific |
| Brine (Saturated Sodium Chloride Solution) | NaCl | 58.44 | 7647-14-5 | - | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO({4}) | 120.37 | 7487-88-9 | (\geq)97% | Sigma-Aldrich |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper
Synthesis Protocol
The synthesis of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine is performed in two main stages: the deprotonation of 4-isopropylphenol and the subsequent nucleophilic substitution.
Step 1: Deprotonation of 4-Isopropylphenol
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-isopropylphenol (1.0 eq, e.g., 5.0 g, 36.7 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF) (approximately 40 mL) to dissolve the phenol.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil, e.g., 1.76 g, 44.0 mmol) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood. Hydrogen gas is evolved during this step.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour to ensure complete deprotonation, resulting in the formation of sodium 4-isopropylphenoxide.
Step 2: Williamson Ether Synthesis
-
To the solution of sodium 4-isopropylphenoxide, add 2-chloro-N,N-dimethylethanamine hydrochloride (1.1 eq, e.g., 5.81 g, 40.4 mmol). Note: The hydrochloride salt is used as it is more stable and less volatile than the free base. The phenoxide is basic enough to neutralize the hydrochloride and generate the free amine in situ.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted phenol.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine.
Characterization Data (Predicted)
Predicted
-
(\delta) 7.15 (d, J = 8.5 Hz, 2H, Ar-H)
-
(\delta) 6.85 (d, J = 8.5 Hz, 2H, Ar-H)
-
(\delta) 4.05 (t, J = 6.0 Hz, 2H, O-CH(_{2}))
-
(\delta) 2.87 (sept, J = 7.0 Hz, 1H, CH(CH({3}))({2}))
-
(\delta) 2.70 (t, J = 6.0 Hz, 2H, N-CH(_{2}))
-
(\delta) 2.35 (s, 6H, N(CH({3}))({2}))
-
(\delta) 1.22 (d, J = 7.0 Hz, 6H, CH(CH({3}))({2}))
Predicted
-
(\delta) 156.5 (Ar-C-O)
-
(\delta) 141.0 (Ar-C-isopropyl)
-
(\delta) 127.0 (Ar-CH)
-
(\delta) 114.5 (Ar-CH)
-
(\delta) 66.0 (O-CH(_{2}))
-
(\delta) 58.0 (N-CH(_{2}))
-
(\delta) 45.5 (N(CH({3}))({2}))
-
(\delta) 33.5 (CH(CH({3}))({2}))
-
(\delta) 24.0 (CH(CH({3}))({2}))
Predicted Mass Spectrum (EI):
-
[M]
m/z = 207.16
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Sodium hydride is a highly reactive and flammable solid. It should be handled with extreme care under an inert atmosphere.
-
2-Chloro-N,N-dimethylethanamine hydrochloride is a corrosive solid. Avoid inhalation and contact with skin and eyes.
-
DMF is a potential teratogen and should be handled with caution.
References
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
Sources
Application Note: Optimization of Solvation Strategies for 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine
Abstract & Chemical Identity
This guide provides a scientifically grounded protocol for the solubilization and handling of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine (CAS: 1001966-91-1).[1] As a lipophilic tertiary amine, this compound presents specific solubility challenges characterized by pH-dependent aqueous solubility and potential precipitation in neutral buffers.[1] This note outlines the optimal solvent systems for stock preparation, aqueous dilution, and long-term storage to ensure experimental reproducibility.
Physicochemical Profile
| Property | Value / Characteristic | Relevance to Solvation |
| Chemical Structure | 4-Isopropyl-Ph-O-CH₂-CH₂-N(Me)₂ | Lipophilic tail + Basic polar head |
| Molecular Weight | ~207.31 g/mol | Small molecule, amenable to high-conc.[1] stocks |
| Predicted LogP | ~3.0 – 3.5 | Moderate lipophilicity; requires organic co-solvent |
| Predicted pKa | ~9.0 (Tertiary Amine) | Critical: Ionized (soluble) at pH < 7; Neutral (insoluble) at pH > 8 |
| State | Liquid or Low-Melting Solid | Viscosity considerations for pipetting |
Solvent Selection Logic
The solubility of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine is governed by the interplay between its hydrophobic isopropyl-phenoxy tail and its ionizable dimethylamine head.[1]
Primary Solvent Candidates
-
Dimethyl Sulfoxide (DMSO) [Recommended] [1][2]
-
Mechanism: DMSO is a dipolar aprotic solvent that effectively disrupts the hydrophobic interactions of the isopropylphenyl group while accommodating the polar amine.[1]
-
Capacity: Typically dissolves >100 mM (free base).[1]
-
Utility: Miscible with water; ideal for biological assay stocks (typically used at <1% v/v final concentration).[1]
-
-
Ethanol (EtOH)
-
Aqueous Buffers (pH Dependent)
Decision Framework: Solvent Selection
The following decision tree illustrates the logical flow for selecting the appropriate solvent system based on the intended downstream application.
Figure 1: Decision matrix for solvent selection based on experimental endpoint.
Protocol: Preparation of Stock Solutions
Materials Required[3][4][5][6][7]
-
Compound: 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine (Free Base).[1]
-
Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade).[1]
-
Vials: Amber glass vials (borosilicate) with PTFE-lined caps.[1]
-
Gas: Nitrogen or Argon (optional, for long-term stability).[1]
Step-by-Step Methodology
Step 1: Molar Calculation
Calculate the mass required for a target concentration (e.g., 10 mM).[1]
Step 2: Solubilization
-
Weigh the calculated amount of compound into an amber vial.[1]
-
Add 50% of the target volume of DMSO.[1]
-
Vortex vigorously for 30 seconds.
-
Observation: The solution should be clear. If cloudy, sonicate for 5 minutes at 40°C.[1]
-
-
Add the remaining DMSO to reach the final target volume.[1]
-
Invert 5-10 times to mix.
Step 3: Storage
-
Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C .
-
Stability Note: DMSO is hygroscopic.[1] Ensure vials are tightly sealed. Water absorption can cause compound precipitation over time.[1]
Protocol: Aqueous Dilution (The "Crash-Out" Risk)[1]
Critical Warning: Direct dilution of a high-concentration hydrophobic amine stock into a neutral buffer (pH 7.4) often results in immediate precipitation due to the "kinetic solubility limit."[1]
The "Intermediate Dilution" Method
To maximize solubility in aqueous assays, use an intermediate dilution step.[1]
-
Prepare Intermediate: Dilute the 10 mM DMSO stock 1:10 into Ethanol or pure water (if pH < 6) to create a 1 mM working solution.[1]
-
Final Dilution: Dilute the 1 mM working solution into the final assay buffer (e.g., PBS pH 7.4).
-
Why? This prevents the "shock" of mixing a hydrophobic bolus directly into a high-salt aqueous environment.[1]
-
pH Adjustment Strategy
If the compound precipitates in PBS (pH 7.4):
-
Acidification: Lower the pH of the buffer slightly to 6.5 or 6.[1]0. The protonation of the tertiary amine (pKa ~9.[1]0) significantly enhances solubility.[1]
-
Salt Formation: If working in vivo, convert the free base to a Hydrochloride (HCl) salt by adding 1.05 equivalents of 1M HCl during the initial dissolution.[1]
Stability & Troubleshooting
| Issue | Root Cause | Corrective Action |
| Precipitation on Dilution | Final concentration > Solubility limit; pH > pKa. | 1. Lower final concentration.2. Acidify buffer (pH 6.0-6.5).3. Increase DMSO % (up to 1% if tolerated). |
| Yellowing of Stock | Oxidation of the amine or phenol ether. | 1.[1] Purge vials with N₂/Ar.2. Store at -80°C.3. Check LC-MS for N-oxide formation. |
| Inconsistent Bio-Data | Adsorption to plasticware.[1] | Lipophilic amines stick to polystyrene.[1] Use glass or low-binding polypropylene consumables.[1] |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 887480, 2-(2,4-dichlorophenoxy)-N,N-dimethylethanamine (Structural Analog).[1] Retrieved from [Link][1]
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Foundational text on LogP/Solubility relationships).
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Source for pKa/Solubility rules of tertiary amines).
Sources
Application Note: A Robust, Validated HPLC Method for the Detection of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine
Abstract
This application note details the systematic development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine. The method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection. The development strategy is explained, covering the rationale for column and mobile phase selection based on the analyte's physicochemical properties. The final protocol is presented with detailed steps for sample preparation, instrument setup, and analysis. Furthermore, a comprehensive validation protocol is outlined, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose in research and quality control environments.
Introduction
2-(4-Isopropylphenoxy)-N,N-dimethylethanamine is an aromatic amine derivative with potential applications in pharmaceutical and chemical research. As with any active compound, a reliable and validated analytical method is crucial for its accurate quantification in various matrices. This ensures consistency in research findings, quality control of starting materials, and stability testing of formulations. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1]
This guide provides a comprehensive walkthrough of the development of an isocratic RP-HPLC method, explaining the scientific rationale behind each decision. It serves as both a direct protocol and an instructional case study for researchers developing methods for similar basic, aromatic compounds.
Analyte Characterization: The Scientific Foundation
A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the molecule's behavior in a chromatographic system and guide the selection of appropriate analytical conditions.
Structure:
-
IUPAC Name: 2-(4-isopropylphenoxy)-N,N-dimethylethan-1-amine[2]
-
Molecular Formula: C₁₃H₂₁NO
-
Key Features: The molecule contains a hydrophobic isopropylphenyl group and a basic tertiary amine. This dual nature is central to the chromatographic strategy.
Physicochemical Properties (Estimated & Inferred):
| Property | Estimated Value | Rationale & Chromatographic Implication |
| pKa | ~9.0 - 10.0 | The tertiary amine is the only ionizable group. Its pKa is estimated to be in the typical range for similar aliphatic tertiary amines. This is the most critical parameter for controlling retention and peak shape by adjusting mobile phase pH. |
| logP | ~3.0 - 3.7 | Calculated based on similar structures[3], this value indicates moderate hydrophobicity. This makes the analyte well-suited for reversed-phase chromatography, where it will interact sufficiently with a non-polar stationary phase.[4] |
| UV λmax | ~275-280 nm | The UV absorbance is dominated by the 4-isopropylphenol chromophore. Phenols typically exhibit a primary absorption band around 220 nm and a secondary, weaker band around 270-280 nm.[5] The secondary band is often preferred for better specificity against common solvents and additives. |
HPLC Method Development Strategy
The goal is to achieve a sharp, symmetrical peak with a reproducible retention time, free from interference. Based on the analyte's properties, a reversed-phase HPLC method was selected as the most logical approach.[1]
The Logic of Component Selection
The development process is a systematic optimization of the stationary phase, mobile phase, and detector settings.
Caption: Method development workflow.
Stationary Phase (Column) Selection
-
Choice: A standard C18 (octadecylsilane) column.
-
Rationale: The analyte's logP value suggests it is sufficiently non-polar to be retained on a hydrophobic C18 stationary phase. C18 columns are versatile, widely available, and provide excellent resolving power for a broad range of molecules. A column with high-purity silica is recommended to minimize peak tailing caused by interactions between the basic amine group and acidic residual silanols on the silica surface.[4]
Mobile Phase Optimization
The mobile phase is the most powerful tool for controlling retention and selectivity in reversed-phase HPLC.
A. pH Control - The Critical Factor: The analyte is a basic compound with a pKa around 9-10. The ionization state of the amine group is controlled by the mobile phase pH and has a profound effect on retention.
-
At low pH (e.g., pH < 7): The amine will be fully protonated (BH⁺). In this form, it is highly polar and will have very little retention on a C18 column.
-
At high pH (e.g., pH > 11): The amine will be in its neutral, free base form (B). This form is much less polar and will be strongly retained. However, traditional silica-based columns are unstable at pH > 8.[6]
-
Optimal Strategy: To achieve consistent retention and good peak shape, the pH must be controlled with a buffer. A rule of thumb is to set the mobile phase pH at least 2 units away from the analyte's pKa.[7] Given the instability of silica at high pH, the most robust approach is to work at a low pH where the analyte is fully and consistently ionized. While this reduces retention, it ensures excellent peak shape and method robustness.
Caption: Relationship between pH, analyte ionization, and retention.
-
Buffer Choice: A phosphate buffer is selected. It has a pKa of ~2.1, making it highly effective for controlling pH in the 2-3 range.[8] It also has a low UV cutoff, preventing interference with detection.
-
Final pH: A pH of 3.0 was chosen to ensure complete protonation of the analyte.
B. Organic Modifier:
-
Choice: Acetonitrile.
-
Rationale: Acetonitrile is a common organic modifier in RP-HPLC. It generally provides good peak shapes, has a low UV cutoff (~190 nm), and lower viscosity compared to methanol, resulting in lower backpressure.[9] An isocratic elution (constant mobile phase composition) was chosen for simplicity and robustness, as this method is intended for quantifying a single compound. The percentage of acetonitrile is adjusted to achieve a suitable retention time (typically between 3 and 10 minutes).
Detector Parameter Selection
-
Detector: UV-Vis Detector.
-
Wavelength: Based on the UV spectrum of the 4-isopropylphenol chromophore, a detection wavelength of 275 nm was selected. This provides a good balance of sensitivity and specificity, avoiding potential interference from solvents at lower wavelengths.[5]
Final Optimized Method & Protocol
This section provides the detailed protocol for the final, optimized analytical method.
A. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
B. Protocol for Reagent and Standard Preparation:
-
Mobile Phase Preparation (1 L): a. Weigh 3.4 g of potassium phosphate monobasic (KH₂PO₄) and dissolve in 1 L of HPLC-grade water. b. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. c. Filter the buffer through a 0.45 µm nylon filter. d. Combine 600 mL of the filtered buffer with 400 mL of HPLC-grade acetonitrile. e. Degas the final mobile phase by sonication or helium sparging.
-
Diluent Preparation: a. Prepare a mixture of Water:Acetonitrile (50:50 v/v). This is used to dissolve the standard and samples to ensure compatibility with the mobile phase.
-
Standard Stock Solution (1000 µg/mL): a. Accurately weigh 25 mg of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine reference standard into a 25 mL volumetric flask. b. Dissolve and dilute to volume with the diluent.
-
Working Standard & Calibration Curve Preparation: a. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
C. Analytical Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): a. Inject the mid-level calibration standard (e.g., 25 µg/mL) five times consecutively. b. The system is deemed ready if the following criteria are met:
- Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
- Tailing factor: 0.8 - 1.5
- Theoretical plates: ≥ 2000
-
Analysis: a. Inject the diluent (blank) once to ensure no carryover. b. Inject each calibration standard once to construct the calibration curve. c. Inject the prepared samples.
Method Validation Protocol
The developed method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.[8]
Summary of Validation Parameters and Acceptance Criteria:
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and analyte. | No interfering peaks at the retention time of the analyte. |
| Linearity | Analyze 5-6 calibration standards across the proposed range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | 10 - 100 µg/mL. |
| Accuracy (% Recovery) | Analyze samples spiked with known amounts of analyte at three levels (low, mid, high) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate preparations of the same sample at 100% of the test concentration. | RSD ≤ 2.0%. |
| Precision (Intermediate) | Repeat the repeatability test on a different day with a different analyst. | RSD between the two datasets ≤ 2.0%. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, % Acetonitrile ±2%, Flow Rate ±0.1 mL/min). | No significant impact on peak area, retention time, or SST parameters. |
Conclusion
This application note presents a fully developed and validated RP-HPLC method for the quantitative determination of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine. The method is simple, using a common C18 column and an isocratic mobile phase, making it easily transferable to any laboratory with standard HPLC equipment. By controlling the mobile phase pH to maintain a consistent ionization state of the basic analyte, the method achieves excellent peak shape, reproducibility, and robustness. The outlined validation protocol, based on ICH guidelines, confirms that the method is accurate, precise, and specific, rendering it suitable for routine quality control and research applications.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]
-
PharmaCores. (2025). Your guide to select the buffer in HPLC development part 1. Retrieved from [Link]
-
Dolan, J. W. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
Farmatel. Selecting Buffer pH in Reversed-Phase HPLC. Retrieved from [Link]
-
Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]
-
Bodage, V. A., & Chorage, T. V. (2020). HPLC Method Development and Validation: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Dearden, J.C., & Forbes, W.F. (1959). Light absorption studies: Part XIV. The ultraviolet absorption spectra of phenols. Canadian Journal of Chemistry. Retrieved from [Link]
-
PubChem. 2-(2,4-dichlorophenoxy)-N,N-dimethylethanamine. Retrieved from [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. 1001966-91-1 | 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine - AiFChem [aifchem.com]
- 3. 2-(2,4-dichlorophenoxy)-N,N-dimethylethanamine | C10H13Cl2NO | CID 887480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. 4-Isopropylphenol | 99-89-8 | Benchchem [benchchem.com]
- 6. Your guide to select the buffer in HPLC development part 1 [pharmacores.com]
- 7. farmatel.yolasite.com [farmatel.yolasite.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. agilent.com [agilent.com]
Technical Application Note: In Vitro Profiling of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine
Introduction & Chemical Context
2-(4-Isopropylphenoxy)-N,N-dimethylethanamine (CAS: 1001966-91-1) represents a classic aminoalkyl ether pharmacophore. This structural class—characterized by a lipophilic aromatic moiety linked to a basic amine via an ethyl ether bridge—is historically significant in the development of antihistamines, local anesthetics, and, more recently, selective Sigma-1 Receptor (σ1R) ligands and Monoamine Transporter (MAT) modulators.
This Application Note provides a standardized technical framework for evaluating this compound as a chemical probe. Given its structural homology to known σ1R ligands (which require a hydrophobic pocket interaction and a basic nitrogen for electrostatic anchoring), the protocols below prioritize receptor affinity , membrane permeability , and metabolic stability .
Physicochemical Profile (Calculated)
| Property | Value | Implication for Assay Design |
| Molecular Weight | 221.34 g/mol | Low MW facilitates high permeability. |
| LogP (Predicted) | ~3.8 - 4.2 | Highly lipophilic; requires DMSO stock and low-binding plastics. |
| pKa (Basic Amine) | ~9.2 - 9.5 | Protonated at physiological pH (7.4); mimics cationic amphiphilic drugs. |
| Solubility (Aq) | Low (< 100 µM) | Critical: Do not dissolve directly in buffer. Use DMSO/Ethanol pre-solubilization. |
Handling & Solution Preparation
Safety Warning: This compound is a potent bioactive amine. Treat as a potential irritant and neuroactive agent. Handle in a fume hood.
Stock Solution Protocol (10 mM)
-
Weighing: Accurately weigh 2.21 mg of the free base (or equivalent mass if using HCl salt) into a glass vial.
-
Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Note: Avoid aqueous buffers for the master stock to prevent precipitation.
-
-
Sonicate: Vortex for 30 seconds and sonicate for 5 minutes at room temperature to ensure complete dissolution.
-
Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 6 months.
Working Solution (Assay Buffer)
-
Dilution Factor: Perform serial dilutions in DMSO first.
-
Final Step: Dilute the DMSO substock 1:1000 into the assay buffer (e.g., Tris-HCl) immediately prior to use to keep final DMSO concentration
.
Protocol A: Sigma-1 Receptor (σ1R) Competitive Binding Assay
Rationale: The 4-isopropylphenoxy motif provides the bulk required for the σ1R hydrophobic pocket, while the dimethylamine mimics the basic center of the reference ligand Pentazocine. This assay determines the
Reagents & Materials
-
Membrane Source: Guinea pig brain membranes or CHO cells overexpressing human σ1R.
-
Radioligand: (+)-[
H]Pentazocine (Specific Activity ~30-60 Ci/mmol). -
Non-Specific Binding (NSB) Control: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Experimental Workflow
Figure 1: Workflow for Competitive Radioligand Binding Assay.
Step-by-Step Procedure
-
Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer to a protein concentration of ~0.5 mg/mL.
-
Plating: In a 96-well polypropylene plate, add:
-
50 µL of Test Compound (various concentrations).
-
50 µL of (+)-[
H]Pentazocine (Final conc: 2 nM). -
100 µL of Membrane Suspension.
-
-
Controls:
-
Total Binding: Buffer + Radioligand + Membranes.
-
NSB: Haloperidol (10 µM) + Radioligand + Membranes.
-
-
Incubation: Incubate for 120 minutes at 37°C (equilibrium is slower for lipophilic compounds).
-
Termination: Rapidly filter through Whatman GF/B filters (pre-soaked in 0.5% Polyethyleneimine to reduce binding to the filter) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold Tris buffer.
-
Detection: Transfer filters to vials, add scintillation cocktail, and count radioactivity.
Data Analysis
Calculate the
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: As a lipophilic amine, this compound is predicted to cross the Blood-Brain Barrier (BBB). PAMPA provides a high-throughput, non-cell-based validation of passive diffusion.
System Setup
-
Donor Plate: 96-well filter plate (PVDF membrane, 0.45 µm).
-
Acceptor Plate: 96-well PTFE plate.
-
Lipid Solution: 2% Dioleoylphosphatidylcholine (DOPC) in Dodecane (mimics BBB lipid composition).
Procedure
-
Membrane Coating: Carefully apply 4 µL of Lipid Solution to the membrane of the Donor Plate. Allow to set for 5 minutes.
-
Donor Solution: Dilute compound to 50 µM in PBS (pH 7.4). Add 150 µL to Donor wells.
-
Acceptor Solution: Add 300 µL of PBS (pH 7.4) to Acceptor wells (bottom plate).
-
Sandwich: Place the Donor plate on top of the Acceptor plate.
-
Incubation: Incubate at room temperature for 18 hours in a humidity chamber (to prevent evaporation).
-
Quantification: Separate plates. Analyze aliquots from both Donor and Acceptor wells using LC-MS/MS or UV-Vis (280 nm).
Calculation
Permeability (
Protocol C: Metabolic Stability (Liver Microsomes)
Rationale: The isopropyl group on the phenyl ring is a "soft spot" for Cytochrome P450 (CYP) oxidation (benzylic hydroxylation). This assay determines the intrinsic clearance (
Reaction Mix
-
Substrate: 1 µM Test Compound.
-
Enzyme: Pooled Human Liver Microsomes (0.5 mg/mL protein).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
Workflow
-
Pre-incubation: Mix Microsomes and Compound in phosphate buffer (pH 7.4). Incubate at 37°C for 5 min.
-
Initiation: Add NADPH solution to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
Metabolic Pathway Visualization
The primary metabolic risk for this structure is CYP-mediated oxidation at the isopropyl chain.
Figure 2: Predicted metabolic liabilities. The isopropyl group is susceptible to hydroxylation, increasing polarity and clearance.
References
-
Sigma Receptor Assays: Ganapathy, M. E., et al. (1999). Sigma-1 receptor: a novel target for neuroprotection. Journal of Pharmacology and Experimental Therapeutics.
-
PAMPA Methodology: Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry.
-
Metabolic Stability: Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.
-
Chemical Structure Validation: PubChem Compound Summary for CID 1001966-91-1 (Analogous Search). [1]
Disclaimer: This document is for research and development purposes only. The compound described is not approved for human therapeutic use.
Sources
Application Notes and Protocols for the Synthesis of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine. This document outlines the underlying chemical principles, detailed experimental protocols, and critical considerations for the successful production of this compound, a valuable intermediate in pharmaceutical research.
Introduction
2-(4-Isopropylphenoxy)-N,N-dimethylethanamine and its analogues are of significant interest in medicinal chemistry due to their potential as intermediates in the synthesis of various biologically active molecules. The core structure, featuring a phenoxy-ethylamine moiety, is a common scaffold in a range of therapeutic agents. The synthesis of this compound is primarily achieved through the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2][3] This document will focus on a detailed protocol for this synthesis, including the selection of reagents and catalysts, reaction optimization, and product purification.
Chemical Principles: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism.[2][3] In the context of synthesizing 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine, the reaction involves the deprotonation of 4-isopropylphenol to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-dimethylaminoethyl chloride, displacing the chloride leaving group to form the desired ether.
The key steps in the mechanism are:
-
Deprotonation of the Phenol: A base is used to abstract the acidic proton from the hydroxyl group of 4-isopropylphenol, generating the 4-isopropylphenoxide ion. The choice of base is crucial; for phenols, moderately strong bases like alkali metal hydroxides or carbonates are sufficient.
-
Nucleophilic Attack: The resulting phenoxide ion, being a potent nucleophile, attacks the carbon atom bearing the leaving group (chloride) on the 2-dimethylaminoethyl moiety.
-
Formation of the Ether: This concerted, one-step S\textsubscript{N}2 reaction results in the formation of the C-O ether bond and the expulsion of the chloride ion.
To facilitate the reaction between the aqueous-soluble phenoxide and the organic-soluble alkyl halide, a phase transfer catalyst is often employed. These catalysts, typically quaternary ammonium salts, can transport the phenoxide anion from the aqueous phase to the organic phase where the reaction occurs.
Reaction Mechanism
Caption: Williamson Ether Synthesis of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine.
Experimental Protocol
This protocol details the synthesis of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine from 4-isopropylphenol and 2-dimethylaminoethyl chloride hydrochloride.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 4-Isopropylphenol | C₉H₁₂O | 136.19 | 99-89-8 |
| 2-Dimethylaminoethyl chloride hydrochloride | C₄H₁₁Cl₂N | 144.04 | 4584-46-7 |
| Anhydrous Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 |
| Acetone | C₃H₆O | 58.08 | 67-64-1 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 |
| Deionized Water | H₂O | 18.02 | 7732-18-5 |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Filtration apparatus (Büchner funnel, filter paper)
-
pH paper or pH meter
Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-isopropylphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetone (100 mL).
-
Begin stirring the mixture to form a suspension.
-
-
Addition of Alkylating Agent:
-
Add 2-dimethylaminoethyl chloride hydrochloride (1.2 eq) to the suspension.
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture through a Büchner funnel to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Wash the collected solids with a small amount of acetone.
-
Combine the filtrate and the washings and concentrate the solution using a rotary evaporator to remove the acetone.
-
-
Extraction and Purification:
-
Dissolve the resulting residue in ethyl acetate (100 mL) and transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M Sodium Hydroxide (NaOH) solution (2 x 50 mL) to remove any unreacted 4-isopropylphenol.
-
Deionized water (2 x 50 mL) to remove any residual base.
-
Brine (saturated NaCl solution) (1 x 50 mL) to aid in the separation of the layers.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Final Purification (Optional):
-
If necessary, the crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine.
-
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete deprotonation of the phenol. | Ensure the potassium carbonate is anhydrous and use a sufficient excess. Consider using a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF, with appropriate safety precautions. |
| Inactive alkylating agent. | Use a fresh bottle of 2-dimethylaminoethyl chloride hydrochloride. | |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC and ensure it has gone to completion. Ensure the reaction is maintained at a consistent reflux. | |
| Presence of unreacted starting material | Incomplete reaction. | Increase the reaction time or consider a more efficient heating method. |
| Stoichiometry imbalance. | Re-verify the molar equivalents of the reactants. A slight excess of the alkylating agent is often beneficial. | |
| Formation of side products | Elimination reaction of the alkyl halide. | This is less likely with a primary alkyl halide but can be minimized by maintaining the lowest effective reaction temperature. |
| C-alkylation of the phenoxide. | This is generally a minor side product with phenoxides but can be influenced by the solvent and counter-ion. Using a polar aprotic solvent may favor O-alkylation. |
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acetone and ethyl acetate are flammable; avoid open flames and sparks.
-
Sodium hydroxide is corrosive; handle with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
-
2-Dimethylaminoisopropyl chloride hydrochloride - Reaction / Application on synthetic works. (2019). Organic Chemistry Portal. [Link]
- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press.
- Javaherian, M., & Amani, A. M. (2017). An efficient tandem synthesis of alkyl aryl ethers, including valuable building blocks of dialdehyde and dinitro groups under microwave irradiation and solvent free conditions on potassium carbonate as a mild solid base. Organic Chemistry Research, 3(1), 73-85.
- Williamson ether synthesis. (2021). L.S.College, Muzaffarpur.
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]
Sources
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. 2-Dimethylaminoisopropyl chloride hydrochloride - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
Technical Application Note: Crystallization and Purification of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine
[1]
Executive Summary & Chemical Profile[1][2]
2-(4-Isopropylphenoxy)-N,N-dimethylethanamine is a tertiary amine ether derived from 4-isopropylphenol. Often utilized as a fragment in PROTAC (Protein Degrader) linker synthesis or as a pharmaceutical intermediate, its high purity is critical to prevent side reactions in subsequent coupling steps.
The free base of this molecule is typically an oil or low-melting solid at room temperature due to the flexible ethoxy chain and the lipophilic isopropyl group. Consequently, crystallization is most effectively achieved via its Hydrochloride (HCl) salt . This guide details the conversion of the crude reaction mixture into a high-purity crystalline salt.
Chemical Identity
| Property | Detail |
| Chemical Name | 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine |
| CAS Number | 1001966-91-1 |
| Formula | C |
| MW (Free Base) | 207.32 g/mol |
| Target Form | Hydrochloride Salt (C |
| Solubility (Base) | Soluble in DCM, EtOAc, Toluene; Insoluble in Water. |
| Solubility (HCl Salt) | Soluble in Water, Methanol, Ethanol; Sparingly soluble in Isopropanol (IPA); Insoluble in Et |
Pre-Purification: Acid-Base Extraction Protocol[1]
Before crystallization, the crude reaction mixture must be chemically purified to remove unreacted 4-isopropylphenol (starting material) and inorganic byproducts.
Mechanistic Rationale
-
Phenol Removal: 4-isopropylphenol is weakly acidic (
). Washing the organic phase with dilute NaOH deprotonates the phenol, moving it to the aqueous phase as a phenoxide salt, while the target amine remains in the organic phase. -
Amine Isolation: The target molecule is a base. Extracting it into acidic water leaves non-basic impurities (neutral organics) in the solvent layer.
Step-by-Step Workflow
-
Dissolution: Dissolve the crude reaction oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).
-
Alkaline Wash (Phenol Removal):
-
Wash the organic phase twice with 1.0 M NaOH (1:1 vol/vol).
-
Checkpoint: The aqueous layer should be yellow/orange (phenoxide). The organic layer contains the product.
-
-
Acid Extraction (Amine Capture):
-
Extract the organic phase twice with 1.0 M HCl .
-
Critical Step: The product is now in the Aqueous Acid Phase as the protonated salt. Discard the organic layer (contains neutral impurities).
-
-
Basification & Recovery:
-
Cool the combined acidic aqueous extracts to 0–5°C.
-
Slowly basify with 4.0 M NaOH until pH > 12. The solution will become cloudy as the free base oil separates.
-
Extract three times with DCM .
-
-
Drying: Dry the combined DCM layers over anhydrous MgSO
, filter, and concentrate in vacuo to yield the Purified Free Base Oil .
Crystallization Protocol: Hydrochloride Salt Formation
This protocol converts the purified oil into a stable, crystalline solid. The use of Isopropanol (IPA) allows for a "salting out" effect where the salt is soluble at high temperatures but crystallizes upon cooling.
Materials Required[1][2][3][4][5][6][7][8]
-
Purified Free Base Oil (from Section 2)
-
Solvent A: Isopropanol (IPA) (HPLC Grade)
-
Reagent: HCl in Isopropanol (5–6 M) or Concentrated HCl (37% aq)
-
Anti-solvent (Optional): Diethyl Ether or MTBE
Experimental Procedure
Step 1: Salt Formation
-
Dissolve the Free Base Oil in IPA (5 mL per gram of oil) in a round-bottom flask.
-
Place the flask in an ice bath (0°C) with magnetic stirring.
-
Dropwise Addition: Slowly add HCl/IPA solution (1.1 equivalents).
-
Observation: An exothermic reaction occurs. White precipitate may form immediately.
-
Alternative: If using aqueous HCl (37%), add dropwise. Note that water increases solubility, so less solvent should be used.
-
-
Remove the ice bath and stir at room temperature for 30 minutes to ensure complete protonation.
Step 2: Crystallization (Recrystallization)[1]
-
Heating: Attach a reflux condenser. Heat the slurry to 80°C (Reflux) .
-
Goal: The solid should dissolve completely. If not, add small aliquots of hot IPA until clear.
-
Note: If a small amount of dark oily residue remains insoluble, filter the hot solution through a glass frit or Celite pad.
-
-
Controlled Cooling:
-
Turn off the heat and allow the flask to cool to room temperature on the stir plate (approx. 1 hour). Do not shock cool.
-
Once at room temperature, move to a refrigerator (4°C) for 4 hours.
-
Finally, place in a freezer (-20°C) overnight for maximum yield.
-
-
Filtration:
-
Filter the white crystals using a Büchner funnel under vacuum.
-
Wash: Wash the filter cake with cold IPA (0°C) followed by cold Diethyl Ether (to remove residual IPA).
-
-
Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.
Visualization of Workflows
Diagram 1: Purification & Crystallization Logic
This diagram illustrates the decision matrix and phase transfer logic used in the protocol.
Caption: Logical workflow for the acid-base purification and subsequent crystallization of the target amine.
Analytical Validation (Quality Control)[1][10]
Once the crystals are isolated, verify identity and purity using the following parameters.
A. HPLC Analysis[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% TFA (Trifluoroacetic acid)
-
B: Acetonitrile + 0.1% TFA
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 220 nm (Amide/Amine absorption) and 275 nm (Aromatic ring).
-
Acceptance Criteria: Purity > 98.5% (Area %).
B. 1H-NMR (400 MHz, DMSO-d6)
Expect the following characteristic signals for the HCl Salt :
- 10.0–10.5 ppm (br s, 1H): NH+ (Ammonium proton).
- 7.15 ppm (d, 2H): Aromatic protons (meta to ether).
- 6.90 ppm (d, 2H): Aromatic protons (ortho to ether).
-
4.30 ppm (t, 2H): O-CH
-CH . -
3.45 ppm (t, 2H): O-CH
-CH -N. -
2.80 ppm (s, 6H): N-(CH
) . - 2.85 ppm (m, 1H): Isopropyl CH .
-
1.18 ppm (d, 6H): Isopropyl (CH
) .
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Crystals Form (Oiling Out) | Solvent too polar or water content too high. | Re-dissolve in hot IPA. Add dropwise Diethyl Ether until slightly turbid, then cool slowly. Scratch glass to induce nucleation. |
| Yellow Coloration | Oxidation of phenol residues. | Re-dissolve crystals in water, basify, extract, and repeat the salt formation. Add activated charcoal during the hot filtration step. |
| Low Yield | High solubility in IPA. | Concentrate the mother liquor to half volume and cool again. Use Acetone as an alternative solvent for the HCl salt. |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amine purification via acid-base extraction).
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for the Fine Chemical Industry. Academic Press. (Techniques for salt selection and crystallization optimization).
-
PubChem Compound Summary. (n.d.). 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine.[2][3] National Center for Biotechnology Information. Retrieved October 26, 2023.
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Reference for choosing HCl vs. other counterions).
Application Note: Formulation Strategies for 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine
The following Application Note and Protocol Guide is designed for researchers and formulation scientists working with 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine . This guide treats the compound as a model Class II (Low Solubility, High Permeability) pharmaceutical candidate, addressing its specific physicochemical challenges through advanced formulation strategies.
Executive Summary
2-(4-Isopropylphenoxy)-N,N-dimethylethanamine (CAS: 1001966-91-1) presents a classic challenge in pharmaceutical development: it combines a lipophilic aromatic tail with a basic tertiary amine headgroup. While this structure suggests high membrane permeability (favorable for CNS or intracellular targeting), it often suffers from poor aqueous solubility at neutral pH and susceptibility to N-oxidation.
This guide outlines three targeted formulation strategies to optimize bioavailability and stability:
-
Salt Engineering: Transformation into a Mesylate or Hydrochloride salt to enhance dissolution.
-
Lipid-Based Delivery: Encapsulation in PEGylated Liposomes for systemic circulation and reduced toxicity.
-
Solid-State Dispersion: Amorphous solid dispersions (ASD) for improved oral absorption.
Physicochemical Profiling & Pre-Formulation
Before initiating formulation, the compound's fundamental properties must be mapped to the Biopharmaceutics Classification System (BCS).
Structural Analysis
-
Lipophilic Domain: 4-Isopropylphenyl group (Drivers of LogP).
-
Linker: Ethoxy ether (Stable, but contributes to flexibility).
-
Ionizable Center: N,N-dimethylamine (pKa ~9.0–9.2).
Solubility Profile
| Solvent / Medium | Solubility (mg/mL) | Classification |
| Water (pH 7.0) | < 0.1 | Practically Insoluble |
| 0.1 N HCl (pH 1.2) | > 50 | Soluble (Protonated) |
| Ethanol | > 100 | Freely Soluble |
| DMSO | > 100 | Freely Soluble |
| PBS (pH 7.4) | 0.5 | Very Slightly Soluble |
Critical Insight: The drastic solubility drop from pH 1.2 to 7.4 indicates a risk of precipitation in the small intestine (the "spring and parachute" effect is required).
Formulation Decision Matrix
The following decision tree illustrates the logic for selecting a delivery system based on the intended route of administration.
Figure 1: Strategic decision matrix for formulation development based on administration route.
Detailed Protocols
Protocol A: Synthesis of the Mesylate Salt (Solubility Enhancement)
Objective: To convert the free base into a stable, water-soluble methanesulfonate salt. Rationale: Mesylate salts often provide better hygroscopicity profiles and higher solubility than hydrochlorides for lipophilic amines.
Materials:
-
2-(4-Isopropylphenoxy)-N,N-dimethylethanamine (Free Base)[1]
-
Methanesulfonic acid (>99%)
-
Ethyl Acetate (Anhydrous)
-
Isopropanol
Procedure:
-
Dissolution: Dissolve 10 g of the free base in 50 mL of anhydrous Ethyl Acetate in a round-bottom flask. Stir at room temperature until clear.
-
Acid Addition: Prepare a solution of Methanesulfonic acid (1.05 equivalents) in 10 mL Isopropanol.
-
Precipitation: Dropwise add the acid solution to the base solution under vigorous stirring (500 RPM). Maintain temperature at 0–5°C using an ice bath.
-
Crystallization: A white precipitate should form immediately. Continue stirring for 1 hour at 0°C to ensure complete reaction.
-
Filtration: Filter the solid using a Buchner funnel under vacuum.
-
Washing: Wash the filter cake twice with cold Ethyl Acetate (2 x 10 mL) to remove excess acid.
-
Drying: Dry the salt in a vacuum oven at 40°C for 24 hours.
-
Validation: Verify salt formation via DSC (shift in melting point) and HPLC (retention time stability).
Protocol B: Preparation of PEGylated Liposomes (Parenteral Delivery)
Objective: To encapsulate the drug in lipid nanocarriers for improved circulation time and reduced local irritation. Rationale: The lipophilic nature of the drug allows it to partition into the lipid bilayer, while the protonated amine can be remotely loaded into the aqueous core via a pH gradient.
Materials:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DSPE-PEG2000
-
Ammonium Sulfate (250 mM)
-
Dialysis Tubing (12-14 kDa MWCO)
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC:Cholesterol:DSPE-PEG2000 (Molar ratio 55:40:5) in Chloroform/Methanol (2:1 v/v).
-
Evaporate solvent using a rotary evaporator at 50°C to form a thin lipid film.
-
Dry under vacuum overnight to remove residual solvent.
-
-
Hydration:
-
Hydrate the film with 250 mM Ammonium Sulfate solution at 60°C (above DSPC phase transition).
-
Vortex for 30 minutes to form Multilamellar Vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Pass the suspension 10 times through 100 nm polycarbonate membranes using a high-pressure extruder at 60°C.
-
Target Size: 100–120 nm (Verify with DLS).
-
-
Gradient Creation:
-
Dialyze the liposomes against PBS (pH 7.4) for 12 hours to remove external ammonium sulfate, creating a transmembrane pH gradient.
-
-
Active Loading:
-
Dissolve the drug (free base) in a small volume of ethanol/buffer (10 mg/mL).
-
Incubate drug solution with liposomes at 60°C for 1 hour. The drug will cross the membrane and become trapped as a sulfate salt inside the core.
-
-
Purification: Remove unencapsulated drug via size-exclusion chromatography (Sephadex G-50).
Analytical Quality Control (QC)
To ensure the integrity of the formulation, the following parameters must be monitored.
| Parameter | Method | Acceptance Criteria |
| Assay / Purity | HPLC-UV (C18 Column, ACN:Water Gradient) | > 98.0% |
| Particle Size | Dynamic Light Scattering (DLS) | Z-Avg: 80–150 nm, PDI < 0.2 |
| Zeta Potential | Electrophoretic Light Scattering | -10 to -30 mV (PEGylated) |
| Encapsulation Efficiency | Ultrafiltration / HPLC | > 85% |
| Residual Solvent | GC-Headspace | < ICH Limits (e.g., Chloroform < 60 ppm) |
HPLC Method Setup:
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV at 220 nm (Amine absorption) and 270 nm (Phenyl absorption).
Stability & Storage Considerations
-
Oxidation Risk: The tertiary amine is prone to N-oxidation. All formulations should include an antioxidant (e.g., 0.05% BHT or Tocopherol) if not stored under inert gas.
-
Hydrolysis: The ether linkage is generally stable, but avoid extreme pH (< 1 or > 12) for prolonged periods.
-
Storage: Store solid salts at 2–8°C in desiccated containers. Liposomal suspensions should be stored at 4°C (Do NOT freeze).
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Crommelin, D. J., et al. (2020). Liposomes: Similarities and Differences between Non-PEGylated and PEGylated Formulations. International Journal of Pharmaceutics, 588, 119728. Link
-
Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1001966-91-1. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine
Welcome to the technical support center for the synthesis of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve your reaction yield and purity. The synthesis, primarily achieved through a Williamson ether synthesis, is a robust reaction, but like any procedure, it is susceptible to various issues that can impact the outcome. This guide is structured to address these potential challenges in a direct question-and-answer format, explaining the chemical principles behind the solutions.
Troubleshooting Guide & FAQs
Low or No Product Yield
Question 1: I am getting a very low yield, or no desired product at all. What are the most likely causes?
Answer: Low or no yield in the synthesis of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine via the Williamson ether synthesis is a common issue that can often be traced back to a few critical factors. The reaction involves the deprotonation of 4-isopropylphenol to form a phenoxide, which then acts as a nucleophile to attack an electrophilic N,N-dimethylethyl halide (e.g., 2-chloro-N,N-dimethylethylamine).
Here are the primary areas to investigate:
-
Incomplete Deprotonation of 4-Isopropylphenol: The first step is the formation of the 4-isopropylphenoxide. If the base used is not strong enough or is used in insufficient quantity, a significant portion of the 4-isopropylphenol will remain unreacted. Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required for complete deprotonation.
-
Troubleshooting:
-
Choice of Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used and are generally sufficient for deprotonating phenols. For a more robust and anhydrous reaction, sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the phenol.
-
Stoichiometry: Ensure you are using at least one full equivalent of the base relative to the 4-isopropylphenol. It is often beneficial to use a slight excess (e.g., 1.1 equivalents) to ensure complete deprotonation.
-
Reaction Conditions: When using NaOH or KOH, the reaction can be performed in a suitable solvent like ethanol or a phase-transfer system. With NaH, an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is necessary.
-
-
-
Poor Quality of Reagents or Solvents: The presence of water or other impurities in your reagents and solvents can significantly hinder the reaction.
-
Troubleshooting:
-
Water Contamination: Water can quench the strong base (especially NaH) and protonate the phenoxide, rendering it non-nucleophilic. Ensure your solvents are anhydrous, and your glassware is thoroughly dried (oven-dried or flame-dried under an inert atmosphere).
-
Reagent Purity: Use high-purity 4-isopropylphenol and 2-chloro-N,N-dimethylethylamine (or its hydrochloride salt, which would require additional base to neutralize). Impurities in the starting materials can lead to side reactions.
-
-
-
Suboptimal Reaction Temperature and Time: The Williamson ether synthesis is temperature-dependent.
-
Troubleshooting:
-
Temperature: The reaction is typically conducted at elevated temperatures, often between 50-100 °C, to ensure a reasonable reaction rate.[1] If the temperature is too low, the reaction may be impractically slow.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time can range from 1 to 8 hours.[1] Insufficient reaction time will result in incomplete conversion.
-
-
Side Reactions and Impurities
Question 2: My final product is impure. What are the common side reactions, and how can I minimize them?
Answer: The primary competing reaction in the Williamson ether synthesis is the E2 (elimination) reaction, especially when using sterically hindered alkyl halides. However, with a primary alkyl halide like 2-chloro-N,N-dimethylethylamine, this is less of a concern. The more likely sources of impurities are side reactions of the starting materials or unreacted starting materials in the final product.
-
O-alkylation vs. C-alkylation: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric impurities.
-
Troubleshooting:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can favor O-alkylation.
-
Counter-ion: The choice of the cation (e.g., Na+, K+) can also influence the O/C alkylation ratio.
-
-
-
Unreacted Starting Materials: Incomplete reaction is a common source of impurities.
-
Troubleshooting:
-
Reaction Monitoring: Use TLC to monitor the consumption of the limiting reagent.
-
Purification: Unreacted 4-isopropylphenol can be removed by a basic wash (e.g., with aqueous NaOH) during the workup, as the phenol is acidic and will be extracted into the aqueous layer. Unreacted 2-chloro-N,N-dimethylethylamine can be removed by an acidic wash.
-
-
-
Side reactions of 2-chloro-N,N-dimethylethylamine: This reagent can undergo self-reaction or elimination under strongly basic conditions, although this is less common.
Reaction Optimization
Question 3: How can I optimize the reaction to maximize the yield of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine?
Answer: Optimizing the yield involves a systematic approach to the reaction conditions.
-
Use of a Phase-Transfer Catalyst (PTC): When using an aqueous base like NaOH or KOH with an organic solvent, the reaction occurs at the interface of the two phases, which can be slow. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly increase the reaction rate and yield.[2][3] The PTC transports the phenoxide from the aqueous phase to the organic phase, where it can react with the alkyl halide.[4]
-
Solvent Selection: The choice of solvent is crucial.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are excellent choices as they solvate the cation, leaving a more "naked" and highly reactive phenoxide anion, which accelerates the SN2 reaction.[1]
-
Protic Solvents: Protic solvents like ethanol or water can solvate the phenoxide, reducing its nucleophilicity and slowing down the reaction.
-
-
Temperature Control: While higher temperatures increase the reaction rate, they can also promote side reactions. An optimal temperature is one that provides a reasonable reaction rate without significant byproduct formation. A typical range is 60-80 °C.
The following table summarizes key parameters for optimization:
| Parameter | Recommendation | Rationale |
| Base | NaH in an aprotic solvent or NaOH/KOH with a PTC. | NaH ensures complete and irreversible deprotonation. A PTC enhances reactivity in a biphasic system. |
| Solvent | DMF, Acetonitrile, or Toluene with a PTC. | Polar aprotic solvents enhance nucleophilicity. Toluene is a good choice for PTC reactions. |
| Temperature | 60 - 80 °C | Balances reaction rate and minimization of side reactions. |
| Catalyst | Tetrabutylammonium bromide (if using NaOH/KOH). | Facilitates the transfer of the phenoxide to the organic phase. |
| Workup | Acid-base extraction. | To remove unreacted starting materials and byproducts. |
Experimental Protocols
Representative Protocol for the Synthesis of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine
This protocol is a representative procedure based on the principles of the Williamson ether synthesis.
Materials:
-
4-Isopropylphenol
-
Sodium hydroxide (NaOH)
-
2-chloro-N,N-dimethylethylamine hydrochloride
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-isopropylphenol (1.0 eq) in toluene.
-
Base Addition: Add a 50% aqueous solution of NaOH (2.2 eq). The mixture will be biphasic.
-
Catalyst Addition: Add tetrabutylammonium bromide (0.05 eq) to the mixture.
-
Addition of Alkylating Agent: In a separate flask, dissolve 2-chloro-N,N-dimethylethylamine hydrochloride (1.0 eq) in a minimal amount of water and add it to the reaction mixture. Note: an additional equivalent of NaOH is used to neutralize the HCl salt.
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with 1M NaOH, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Visualizing the Process
Reaction Mechanism
The synthesis proceeds via a standard SN2 mechanism.
Caption: Williamson Ether Synthesis Mechanism.
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting common issues.
Caption: Troubleshooting workflow for the synthesis.
References
-
Williamson ether synthesis - Wikipedia. Available at: [Link]
-
Hill, J. W., & Corredor, J. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. Available at: [Link]
-
Contribution of phase transfer catalyst to green chemistry: A review. (n.d.). Jetir.Org. Available at: [Link]
-
An Ether Synthesis Using Phase Transfer Catalysis. (n.d.). ACS Publications. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Solubility of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine in Aqueous Solutions
Welcome to the technical support center for 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common solubility challenges encountered with this compound in aqueous media. Our approach is rooted in foundational physicochemical principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively design robust experimental protocols.
Understanding the Molecule: Predicted Physicochemical Properties
| Property | Predicted Value | Implication for Aqueous Solubility |
| pKa (basic) | ~9.5 - 10.5 | The tertiary amine group is basic and will be protonated at pH values significantly below its pKa, forming a more soluble cationic species. |
| logP | ~3.0 - 3.5 | This value indicates a significant lipophilic character, suggesting that the neutral form of the molecule will have low intrinsic water solubility. |
These values are estimations from computational models and should be used as a guide for initial troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine not dissolving in water?
A1: The insolubility of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine in neutral water is primarily due to its chemical structure, which features a large, non-polar isopropylphenoxy group. This is reflected in its predicted high logP value, indicating a preference for a lipid-like environment over an aqueous one. At neutral pH, the tertiary amine group is only partially protonated, and the molecule's overall lipophilicity dominates, leading to poor aqueous solubility.
Q2: I need to prepare a stock solution in an aqueous buffer. What is the first thing I should try?
A2: The most direct and often most effective method for solubilizing a basic compound like 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine is pH adjustment . By lowering the pH of your aqueous buffer, you can protonate the tertiary amine, creating a positively charged ion that is significantly more soluble in water.
-
Initial Assessment: Start with a small amount of the compound in deionized water to visually confirm its low solubility at neutral pH.
-
Acidification: Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0). Alternatively, you can add a dilute solution of a biocompatible acid (e.g., 0.1 M HCl) dropwise to a suspension of the compound in water while monitoring the pH and observing for dissolution.
-
Target pH: Based on the predicted pKa of ~9.5-10.5, aiming for a pH of at least 2 log units below the pKa (i.e., pH ≤ 7.5) should result in over 99% protonation and a significant increase in solubility. For practical purposes, a starting pH of 4-5 is often a good target.
-
Equilibration: After pH adjustment, stir the solution for a sufficient amount of time (e.g., 15-30 minutes) to allow for complete dissolution. Gentle heating (e.g., to 37°C) can also be employed to expedite the process, but be mindful of the compound's stability at elevated temperatures.
Caption: A workflow diagram illustrating the pH adjustment strategy for solubilizing a basic compound.
Q3: Adjusting the pH is not compatible with my experiment. What are my other options?
A3: If pH modification is not feasible, several other techniques can be employed, often in combination.
The use of a water-miscible organic solvent, or co-solvent, can enhance the solubility of lipophilic compounds.[1] Common co-solvents for biological applications include DMSO, ethanol, and polyethylene glycols (PEGs).
-
Initial Dissolution: Dissolve the 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine in a minimal amount of a water-miscible organic solvent in which it is freely soluble (e.g., DMSO or ethanol).
-
Aqueous Dilution: Slowly add the aqueous buffer to the organic stock solution with vigorous stirring. It is crucial to add the aqueous phase to the organic phase to avoid precipitation.
-
Concentration Limit: Be aware that there is a limit to the amount of co-solvent that can be tolerated in many biological assays. Determine the maximum allowable concentration of the co-solvent in your final experimental setup and ensure your stock solution concentration allows for this dilution.
| Co-solvent | Typical Starting Concentration in Final Solution | Notes |
| DMSO | < 1% (often < 0.1% for cell-based assays) | Can have biological effects at higher concentrations. |
| Ethanol | < 1% | Can affect protein structure and enzyme activity. |
| PEG 300/400 | 1-10% | Generally well-tolerated in many systems. |
Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility.[2][3][4][5]
-
Surfactant Selection: Choose a biocompatible, non-ionic surfactant such as Polysorbate 80 (Tween® 80) or a polyoxyethylene ether (e.g., Brij® series).
-
CMC Consideration: Prepare a stock solution of the surfactant in your aqueous buffer at a concentration above its critical micelle concentration (CMC).
-
Dissolution: Add the 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine to the surfactant-containing buffer and stir until dissolved. Sonication can aid in this process.
Caption: A diagram showing the mechanism of surfactant-mediated solubilization.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with lipophilic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[6][7][8][9][10]
-
Cyclodextrin Selection: Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Complexation: Prepare a solution of the cyclodextrin in the desired aqueous buffer. Add the 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine to this solution.
-
Equilibration: Stir the mixture for an extended period (1-24 hours) at a controlled temperature to allow for the formation of the inclusion complex. The solubility should increase as the complex forms.
Q4: I have tried pH adjustment, but my compound precipitates when I dilute the stock solution into my neutral pH assay buffer. What should I do?
A4: This is a common issue when the final pH of the solution is above the pKa of the compound, causing the protonated, soluble form to convert back to the neutral, insoluble form. Here are some strategies to overcome this:
-
Combined Approach: The most robust solution is often a combination of methods. Prepare your acidic stock solution as before, but add a co-solvent (like DMSO) or a solubilizing agent (like HP-β-CD) to it. This will help to keep the compound in solution even after the pH is neutralized upon dilution.
-
Kinetic vs. Thermodynamic Solubility: You may be observing precipitation over time. In some cases, if the experiment is short, the compound may remain in a supersaturated state long enough to complete the assay. However, this is not ideal for longer experiments.
-
Direct Addition: For some applications, it may be possible to add the compound as a concentrated solution in a co-solvent directly to the final assay medium in a very small volume, ensuring rapid mixing to avoid localized high concentrations that can lead to precipitation.
Summary of Troubleshooting Strategies
| Method | Principle | Best For | Considerations |
| pH Adjustment | Protonation of the basic amine to form a soluble salt. | Initial attempts, when acidic conditions are tolerated. | Not suitable for pH-sensitive assays; may precipitate on neutralization. |
| Co-solvents | Reducing the polarity of the aqueous medium. | When pH adjustment is not possible. | Potential for solvent-induced artifacts in biological assays. |
| Surfactants | Encapsulation in micelles. | Formulations where co-solvents are not desired. | Can interfere with some biological assays and protein interactions. |
| Cyclodextrins | Formation of inclusion complexes. | Enhancing solubility and stability. | Can be a more expensive option; may alter drug availability. |
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Vertex AI Search. Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects | Molecular Pharmaceutics - ACS Publications.
- Vertex AI Search. Cyclodextrin-Based Solubilization & Drug Delivery Solutions - Catalysts.
- Vertex AI Search. cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- Vertex AI Search. Technical Support Center: Overcoming Poor Solubility of Starting Materials - Benchchem.
- Vertex AI Search. The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
- Vertex AI Search. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients.
- Vertex AI Search. CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? - YouTube.
- Vertex AI Search. A recent overview of surfactant–drug interactions and their importance - PMC.
- Vertex AI Search. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
Sources
- 1. omnicalculator.com [omnicalculator.com]
- 2. pKa Prediction | Rowan [rowansci.com]
- 3. acdlabs.com [acdlabs.com]
- 4. PrologP | www.compudrug.com [compudrug.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 7. bio.tools [bio.tools]
- 8. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 9. On-line Software [vcclab.org]
- 10. Virtual logP On-line [ddl.unimi.it]
Identifying common impurities in 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine production
Technical Support Center: Impurity Profiling for 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine
Introduction: The Synthesis Context
Welcome to the technical guide for 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine . This molecule is typically synthesized via a Williamson Ether Synthesis , coupling 4-isopropylphenol with 2-chloro-N,N-dimethylethylamine (often as the hydrochloride salt) in the presence of a base (e.g.,
While this reaction appears straightforward, the presence of the nitrogen atom in the alkylating agent introduces a unique set of "hidden" mechanistic pathways—specifically the formation of a reactive aziridinium intermediate —that dictates the impurity profile.
This guide moves beyond basic stoichiometry to address the why and how of impurity formation, providing actionable solutions for purification and process control.
Module 1: The "Ghost" Peak (Hydrolysis & Kinetics)
User Query: "I am seeing a persistent early-eluting peak (RRT ~0.2-0.3) in my HPLC that doesn't match my starting phenol. It increases if I let the reaction sit. What is it?"
Technical Diagnosis: This is almost certainly 2-(dimethylamino)ethanol .
The Mechanism (Expert Insight):
In basic conditions, free base 2-chloro-N,N-dimethylethylamine does not simply undergo direct
This intermediate is a "hot" electrophile. If your reaction medium contains any moisture, water competes with your phenoxide nucleophile. Since water is smaller and less sterically hindered than the 4-isopropylphenoxide anion, it rapidly opens the aziridinium ring to form the amino-alcohol impurity.
Troubleshooting Protocol:
-
Water Control: Ensure solvents (DMF, Toluene, or MEK) are dried to <500 ppm water.
-
Order of Addition: Do not mix the amine hydrochloride and base significantly before adding the phenol. Generate the phenoxide first, then add the amine.
-
Temperature: High temperatures favor the hydrolysis if water is present. Keep the reaction at the lowest effective temperature (often 60-80°C) rather than refluxing aggressively.
Module 2: The "Twin" Peak (Regioisomerism)
User Query: "I have a peak very close to my product (RRT ~1.05 or 0.95) with the exact same Molecular Weight (LC-MS). Recrystallization isn't removing it."
Technical Diagnosis: You are likely observing the C-alkylated isomer (2-(2-(dimethylamino)ethyl)-4-isopropylphenol).
The Mechanism: Phenoxide ions are ambident nucleophiles . The negative charge is delocalized onto the aromatic ring (specifically the ortho and para positions). While Oxygen-attack (O-alkylation) is kinetically favored, Carbon-attack (C-alkylation) is thermodynamically possible, particularly at the ortho position (since para is blocked by the isopropyl group).
Causality & Mitigation:
-
Solvent Effect: Protic solvents (water, alcohols) solvate the oxygen anion, shielding it and encouraging C-alkylation.[1] Switch to polar aprotic solvents (DMF, DMSO, NMP) to leave the oxygen "naked" and more reactive, favoring O-alkylation.
-
Leaving Group: The aziridinium mechanism generally favors O-alkylation, but if you are using extreme temperatures, the C-alkylated byproduct increases.
Module 3: The "Gunk" (Oligomers & Quats)
User Query: "My reaction mixture is cloudy, and I'm isolating a gummy solid that is insoluble in ether but soluble in water."
Technical Diagnosis: These are Quaternary Ammonium Salts (Quats) formed by self-polymerization.
The Mechanism: The starting material (2-chloro-N,N-dimethylethylamine) contains both a nucleophile (amine) and an electrophile (alkyl chloride/aziridinium). One molecule of the amine can attack the aziridinium ion of another, creating a dimer. This process can chain-react to form oligomers.
Mitigation:
-
Free Base Management: Never store the free base of the chloro-amine. Generate it in situ from the HCl salt.
-
Stoichiometry: Use a slight excess of the phenol, not the amine. If the amine is in excess, it has nothing to react with but itself once the phenol is consumed.
Visualizing the Pathway (Mechanism Map)
The following diagram illustrates the critical branching point at the Aziridinium Ion , which is the root cause of the primary impurities.
Caption: Mechanistic branching showing the Aziridinium Ion as the central node for both product formation and primary hydrolytic/oligomeric impurities.
Summary of Impurities & Analytical Data
| Impurity Type | Common Name | Origin | RRT (Approx)* | Detection Note |
| Starting Material | 4-Isopropylphenol | Incomplete Reaction | ~0.6 - 0.8 | Distinct UV |
| Hydrolysis | 2-(Dimethylamino)ethanol | Water ingress / Wet solvent | < 0.3 (Front) | Poor UV absorbance; often invisible without low-wavelength (205-210 nm) monitoring. |
| Regioisomer | o-C-alkylated phenol | Ambident nucleophile attack | ~0.95 - 1.05 | Mass is identical to product. Requires Phenyl-Hexyl column for separation. |
| Dimer | Quaternary Ammonium Salt | Self-alkylation of reagent | N/A (Precipitate) | Usually crashes out of ether/toluene extracts. |
*Relative Retention Time (RRT) based on a standard C18 Reversed-Phase method.
Standardized HPLC Protocol
To reliably separate the C-alkylated isomer from the main product, standard C18 columns often fail due to the similar hydrophobicity. We recommend a Phenyl-Hexyl stationary phase, which exploits
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Suppresses silanol interactions).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10%
90% B -
15-20 min: 90% B
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 220 nm (for amine chain) and 275 nm (for phenol ring).
-
Temperature: 30°C.
Why this works: The Phenyl-Hexyl phase interacts differently with the electrons of the para-substituted product versus the ortho-substituted impurity, providing superior resolution compared to a standard alkyl-chain (C18) separation.
References
-
Mechanism of Aziridinium Formation
- Study on the kinetics and mechanism of the hydrolysis of 2-chloroethylamines.
-
Source:
-
Phenol Alkylation Selectivity (O vs C Alkylation)
- Ambident reactivity of phenoxide anions in Williamson Synthesis.
-
Source:
-
Williamson Ether Synthesis Side Reactions
- Comprehensive review of elimination and side-products in ether synthesis.
-
Source:
-
HPLC Separation of Aromatic Isomers
- Use of Phenyl-Hexyl phases for positional isomer separ
-
Source:
Sources
Preventing thermal degradation of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine
Technical Support Center: 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine
A Guide to Preventing Thermal Degradation
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine. Its purpose is to offer a clear understanding of the potential thermal degradation pathways and to provide actionable troubleshooting advice and preventative protocols to ensure the stability and integrity of the compound throughout experimental workflows.
Troubleshooting Guide: Rapid Q&A
This section addresses specific issues you may encounter during your experiments, providing direct causes and immediate solutions.
Q1: After heating my sample in solution to remove a solvent, I see a new, more polar peak in my HPLC analysis. What is likely happening?
A: You are likely observing the product of ether cleavage. The bond between the phenoxy oxygen and the ethyl side chain (an aryl-alkyl ether bond) is susceptible to cleavage under thermal stress, especially in the presence of acidic or basic residues.[1][2] This cleavage would result in the formation of 4-isopropylphenol, a significantly more polar compound due to its free hydroxyl group, which would elute earlier on a reverse-phase HPLC column.
-
Immediate Action: Cease heating immediately. If solvent removal is necessary, switch to a non-thermal method such as rotary evaporation under high vacuum at ambient temperature or lyophilization (freeze-drying) if your solvent system is compatible.
-
Preventative Measure: Before concentrating, neutralize your solution to a pH of ~7.0. Trace amounts of acid or base can catalyze the ether cleavage reaction at elevated temperatures.[1][2]
Q2: My compound, which is normally a colorless oil or white solid, has developed a yellow or brown tint after being heated or stored at room temperature for an extended period. Why?
A: This discoloration is a classic indicator of oxidation.[3] Two primary sites on the molecule are susceptible:
-
Tertiary Amine: The N,N-dimethylamino group can be oxidized to form an N-oxide.[3][4][5] This reaction is often accelerated by heat and the presence of atmospheric oxygen.[4][6]
-
Isopropyl Group: The benzylic hydrogen on the isopropyl group is susceptible to radical abstraction and subsequent oxidation, which can lead to the formation of highly colored conjugated byproducts.
-
Immediate Action: Check the purity of the discolored sample using LC-MS or GC-MS to identify potential N-oxide or other oxidation products.[7][8][9][10] The material may need to be repurified (e.g., via column chromatography) before use.
-
Preventative Measure: Always handle and store the compound under an inert atmosphere (Nitrogen or Argon).[11][12][13][14] For long-term storage, keep the material in a sealed vial with an inert gas headspace at reduced temperatures (see Table 1).
Q3: I am running a reaction at 80 °C and notice a significant loss of my starting material over time, with multiple new peaks appearing on the chromatogram. What is the thermal stability limit?
A: While the exact thermal decomposition temperature for this specific molecule is not widely published, related aromatic ethers and tertiary amines can begin to show degradation at temperatures above ambient, particularly during prolonged heating.[15] The appearance of multiple peaks suggests that several degradation pathways are occurring simultaneously, including ether cleavage, oxidation, and potentially side-chain fragmentation.
-
Immediate Action: Reduce the reaction temperature if the chemistry allows. Run time-course experiments at lower temperatures (e.g., 40 °C, 60 °C) to find a balance between reaction rate and compound stability.
-
Preventative Measure: Perform a forced degradation or thermal stress study to establish a working temperature limit for your specific conditions (see Protocol 1).[16][17][18][19][20] This involves heating small aliquots of the compound at various temperatures for a fixed time and analyzing for degradation.
Frequently Asked Questions (FAQs)
What are the primary mechanisms of thermal degradation for 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine?
The molecule has three main points of vulnerability to thermal degradation:
-
Aryl-Alkyl Ether Cleavage: The C-O bond of the ether is one of the more labile bonds in the molecule.[15] Under thermal stress, particularly with acid/base catalysis, this bond can cleave to form 4-isopropylphenol and N,N-dimethylethanamine fragments.[1][21][22]
-
Tertiary Amine Oxidation: The lone pair of electrons on the nitrogen makes it susceptible to oxidation, especially in the presence of air (O₂) and heat. This typically forms the corresponding tertiary amine N-oxide.[3][5] Such reactions can be highly exothermic and may self-accelerate if not controlled.[4]
-
Side-Chain Oxidation/Fragmentation: The isopropyl group and the ethyl chain can undergo radical-initiated fragmentation or oxidation, though this generally requires higher temperatures or the presence of radical initiators.[23]
Below is a diagram illustrating the primary degradation pathways.
Caption: Potential thermal degradation pathways.
How should I properly store this compound to ensure long-term stability?
Proper storage is critical to prevent slow degradation over time. The key is to mitigate exposure to heat, light, and oxygen.
| Parameter | Condition | Rationale |
| Temperature | ≤ 4 °C (Refrigerated) | Reduces the rate of all potential degradation reactions. For very long-term storage (>1 year), consider -20 °C.[12] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces oxygen, preventing oxidation of the tertiary amine and isopropyl group.[11][13] |
| Container | Amber Glass Vial with PTFE-lined Cap | Protects from light, which can catalyze oxidation, and provides an inert, tight seal. |
| State | Neat (Solvent-Free) Solid or Oil | Storing in solution can accelerate degradation, as solvents can contain impurities or participate in reactions. |
Table 1: Recommended Storage and Handling Conditions.
What analytical techniques are best for detecting and quantifying degradation?
A multi-technique approach is often best for a complete picture of stability.
-
High-Performance Liquid Chromatography (HPLC-UV/MS): This is the primary tool for stability assessment. Use a C18 reverse-phase column with a gradient method. The parent compound will be relatively nonpolar. Degradants like 4-isopropylphenol will be more polar, while the N-oxide may be significantly more polar. Mass spectrometry (MS) detection is crucial for definitively identifying the mass of the degradation products.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile degradation products, such as fragments from the side chain or cleaved amine portions.[7][9][10]
-
Thermogravimetric Analysis (TGA): This technique measures weight loss as a function of temperature and can help determine the onset temperature of major decomposition events.[24]
Experimental Protocols
Protocol 1: Forced Degradation Study for Thermal Stability Assessment
This protocol is designed to rapidly assess the thermal stability of your compound in a specific solvent or as a neat material. This is a crucial step in drug development known as stress testing.[16][17][18]
Objective: To determine the temperature at which significant degradation (>5%) occurs over a defined period.
Materials:
-
2-(4-Isopropylphenoxy)-N,N-dimethylethanamine
-
HPLC-grade solvent of choice (e.g., Acetonitrile, DMSO)
-
Small (2 mL) amber HPLC vials with septa caps
-
Heating blocks or ovens set to various temperatures (e.g., 40°C, 60°C, 80°C, 100°C)
-
HPLC-UV system
Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent.
-
Aliquot Samples: Dispense 1 mL of the stock solution into five separate labeled HPLC vials.
-
Time Zero Control (T=0): Immediately analyze one vial by HPLC. This is your baseline reference for 100% purity.
-
Incubate Samples: Place one vial in each of the heating blocks (40°C, 60°C, 80°C, 100°C).
-
Time Point Analysis: After a set time (e.g., 24 hours), remove all vials from the heat and allow them to cool to room temperature.
-
Analyze and Quantify: Analyze each sample by HPLC using the same method as the T=0 control. Calculate the percentage of the parent compound remaining by comparing its peak area to the T=0 sample. Note the formation and relative area of any new peaks.
-
Interpretation: Identify the temperature at which the parent compound's purity drops below your acceptable threshold (e.g., 95%). This gives you a practical upper limit for handling the compound under those conditions.
Caption: Workflow for Thermal Stability Stress Testing.
References
-
Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. (2020). [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. (2022). [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. (2023). [Link]
-
Forced Degradation Studies for Stability. Nelson Labs. (n.d.). [Link]
-
Reactions of Ethers: Acidic Cleavage. OpenStax. (2023). [Link]
-
Cleavage Of Ethers With Acid. Master Organic Chemistry. (2014). [Link]
-
Ether cleavage. Wikipedia. (n.d.). [Link]
-
Mechanism Challenge: Acidic Cleavage of Butyl Phenyl Ether. YouTube. (2023). [Link]
-
Oxidation of Amines. Chemistry LibreTexts. (2021). [Link]
- Production of an amine oxide by oxidation of a tertiary amine.
-
Oxidation of tertiary amine-derivatized surfaces to control protein adhesion. PubMed. (n.d.). [Link]
-
Developments in the Aerobic Oxidation of Amines. ACS Publications. (n.d.). [Link]
-
Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. (2023). [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. (2014). [Link]
-
Characterization of the degradation products of amines used for post combustion CO2 capture. ESPCI Paris. (n.d.). [Link]
-
Analysis of primary, secondary and tertiary amines. Agilent. (n.d.). [Link]
-
Advancing Amine Degradation Analysis. International CCS Knowledge Centre. (2021). [Link]
-
Steps involved for the analyses of degraded amines using GC. ResearchGate. (n.d.). [Link]
-
Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010). NIH. (2021). [Link]
-
Kinetic Studies of Unimolecular Thermal degradation of Isopropyl Esters as Biofuel Surrogates: DFT and Ab Initio Studies. ResearchGate. (2020). [Link]
-
Thermal Degradation of Bisphenol-A Diglycidyl Ether Cured with Ethylene Diamine. Polymer Degradation and Stability. (1986). [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. EP3339288A1 - Production of an amine oxide by oxidation of a tertiary amine - Google Patents [patents.google.com]
- 5. Oxidation of tertiary amine-derivatized surfaces to control protein adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Laboratoire Sciences, Bioanalytiques et Miniaturisation : Characterization of the degradation products of amines used for post combustion CO2 capture [lsabm.espci.fr]
- 9. ccsknowledge.com [ccsknowledge.com]
- 10. agilent.com [agilent.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acdlabs.com [acdlabs.com]
- 18. veeprho.com [veeprho.com]
- 19. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 20. nelsonlabs.com [nelsonlabs.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Ether cleavage - Wikipedia [en.wikipedia.org]
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- 24. Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Optimizing pH Conditions for the Stability of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine
Welcome to the technical support guide for 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine. This document is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the factors governing the stability of this molecule, with a specific focus on optimizing pH conditions. By understanding the underlying chemical principles and following robust experimental protocols, you can ensure the integrity of your compound throughout its lifecycle.
Section 1: Foundational Principles of Stability
Before initiating experimental work, it is critical to understand the structural components of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine and their susceptibility to degradation. The molecule consists of a tertiary amine and a phenyl ether linkage.
-
Tertiary Amine Group: This functional group is basic. The lone pair of electrons on the nitrogen atom can accept a proton, making the molecule's charge and reactivity highly dependent on the pH of the solution.[1][2] Most simple alkyl amines have pKa values in the range of 9.5 to 11.0.[2] Below its pKa, the amine will be predominantly in its protonated, cationic form, which can influence its interaction with other molecules and its susceptibility to certain degradation pathways.
-
Phenyl Ether Linkage: The bond between the phenoxy group and the ethylamine side chain is a phenyl ether. While generally more stable than alkyl ethers, this linkage can undergo hydrolysis under harsh acidic or basic conditions.[3][4]
-
Potential Degradation Pathways: The primary degradation routes to consider are:
-
Oxidation: Tertiary amines are susceptible to oxidation, which can be induced by agents like hydrogen peroxide or even dissolved oxygen, forming N-oxides.[5][6] This is often a significant degradation pathway.[5]
-
Hydrolysis: Cleavage of the ether bond may occur under forced acidic or basic conditions, yielding a phenol and an ethanolamine derivative.[7][8][9] The aromatic ring's electron-withdrawing nature makes this hydrolysis more difficult than for a standard alkyl ether.[3]
-
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine.
Q1: Why is pH so critical for the stability of this molecule?
A1: The pH of the formulation directly governs the protonation state of the tertiary amine group. This has two major consequences:
-
Chemical Reactivity: The protonated (cationic) form and the free base (neutral) form can have different susceptibilities to degradation. For instance, the free base is often more prone to oxidation.
-
Physical Properties: The charge of the molecule affects its solubility, which can in turn impact its stability in solution.
Q2: What is a forced degradation study, and why is it essential?
A2: A forced degradation study, also known as stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing.[5][10] These conditions typically include high/low pH, high temperature, high humidity, oxidation, and photolysis.[5][10] The purpose is to rapidly identify likely degradation products and establish the intrinsic stability of the molecule.[10] This information is crucial for developing stability-indicating analytical methods and for designing a robust formulation.[5] Regulatory bodies like the ICH require these studies.[11]
Q3: What is the best analytical technique to monitor the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for stability testing.[12] A "stability-indicating" HPLC method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of both.[12][13] A detector like a UV or Photodiode Array (PDA) detector is typically used.[12] For identifying unknown degradation products, Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable.[14]
Q4: Can the buffer I choose for my formulation interact with the compound?
A4: Yes, buffer selection is critical. Incorrect buffer choice can negatively impact stability.[15] Some buffers can catalyze degradation reactions or interact directly with the drug substance. For example, phosphate buffers are generally considered inert and are widely used in physiological pH ranges.[16] It is essential to screen buffers for compatibility as part of your formulation development.[15]
Section 3: Experimental Workflow for pH Optimization
A systematic approach is required to determine the optimal pH for stability. The following workflow provides a comprehensive strategy.
Caption: High-level workflow for pH stability optimization.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways, in line with ICH guidelines.[17][18]
Objective: To understand the degradation profile of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine under various stress conditions.
Materials:
-
2-(4-Isopropylphenoxy)-N,N-dimethylethanamine
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and appropriate buffers/solvents for the analytical method
-
pH meter, calibrated
-
Incubator/oven, photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at intermediate time points (e.g., 2, 6, 12 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples and neutralize with 0.1 M HCl before analysis.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature and protect from light for 24 hours.
-
Analyze samples at various time points.
-
-
Thermal Degradation:
-
Store the solid compound and a solution sample at 70°C for 48 hours.
-
-
Photostability:
-
Expose the solid compound and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[17]
-
-
Analysis: Analyze all stressed samples, along with a control sample (stored at 4°C, protected from light), using a validated stability-indicating HPLC method.
Protocol 2: pH-Rate Profile Study
Objective: To determine the rate of degradation as a function of pH to identify the optimal pH for maximum stability.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 11). Ensure the buffer concentration is adequate (typically 10-50 mM) but not excessive.[19] (See Section 5 for buffer selection).
-
Sample Preparation: For each buffer, prepare a solution of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine at a known concentration (e.g., 0.1 mg/mL).
-
Incubation: Place all samples in an incubator at an accelerated temperature (e.g., 40°C or 50°C). Store a parallel set of samples at a control temperature (e.g., 4°C).
-
Time Points: Pull aliquots from each sample at predetermined time points (e.g., T=0, 1 week, 2 weeks, 4 weeks, 8 weeks).
-
Analysis: Analyze the aliquots using the stability-indicating HPLC method. Quantify the amount of the parent compound remaining and the area of any major degradation products.
-
Data Analysis: For each pH, plot the percentage of the parent compound remaining versus time. Determine the degradation rate constant (k) from this data. Finally, plot log(k) versus pH to generate the pH-rate profile. The lowest point on this curve indicates the pH of maximum stability.
Data Presentation: pH-Rate Profile Results
All quantitative data should be summarized for easy comparison.
| pH | Buffer System | Initial Assay (%) [T=0] | Assay (%) [T=1 week] | Assay (%) [T=2 weeks] | Assay (%) [T=4 weeks] | Major Degradant Peak Area (%) [T=4 weeks] |
| 2.0 | Glycine-HCl | 100.0 | 98.5 | 96.8 | 93.2 | 5.1 (Deg. 1) |
| 4.0 | Acetate | 100.1 | 99.6 | 99.1 | 98.5 | 1.2 (Deg. 1) |
| 6.0 | Phosphate | 99.9 | 99.8 | 99.7 | 99.5 | <0.5 |
| 7.4 | Phosphate | 100.0 | 99.8 | 99.6 | 99.4 | <0.5 |
| 9.0 | Borate | 99.8 | 98.2 | 96.5 | 92.8 | 6.5 (Deg. 2) |
| 11.0 | Carbonate | 100.1 | 95.1 | 90.3 | 81.0 | 15.2 (Deg. 2) |
| Note: This is example data and should be replaced with experimental results. |
Section 4: Troubleshooting Guide
Q: My compound is degrading rapidly in acidic conditions (pH < 4). What is the likely cause?
A: Rapid degradation in strong acid suggests hydrolysis of the phenyl ether linkage.[7][8] The protonation of the ether oxygen makes the adjacent carbon atom more susceptible to nucleophilic attack by water. To mitigate this, formulate your product in a less acidic pH range, as identified by your pH-rate profile study.
Q: I see a new peak growing in my chromatograms at basic pH (pH > 8), especially under oxidative stress. What could it be?
A: This is likely the N-oxide derivative of your compound.[5] The tertiary amine free base (more prevalent at higher pH) is susceptible to oxidation.[5] To confirm, you can attempt to synthesize the N-oxide standard or use LC-MS to identify the mass of the degradant (parent mass + 16 amu). To prevent this, consider adding an antioxidant to your formulation or purging solutions with an inert gas like nitrogen or argon.
Q: My assay values are inconsistent, and I see precipitation in some of my buffered solutions. What's wrong?
A: This indicates a solubility or buffer compatibility issue. The protonated form of your amine at low pH may have different solubility than the free base at high pH. Additionally, the buffer salts themselves can "salt out" your compound.[15]
-
Action: Visually inspect all samples before analysis.
-
Action: Measure the solubility of your compound across the target pH range.
-
Action: Consider using a lower buffer concentration or a different buffer system entirely.[19]
Section 5: Buffer Selection and Preparation
Choosing the right buffer is crucial for maintaining a stable pH environment.[15][20]
Caption: Decision workflow for selecting an appropriate buffer system.
Common Buffer Systems for Pharmaceutical Use
The selection of a buffer should be based on the desired pH range and compatibility.[16]
| Buffer System | pKa | Useful pH Range | Comments |
| Citrate | 3.13, 4.76, 6.40 | 2.5 - 6.5 | Can chelate metal ions, which may be beneficial.[16] |
| Acetate | 4.76 | 3.6 - 5.6 | Commonly used for slightly acidic formulations.[15][16] |
| Phosphate | 2.15, 7.20, 12.35 | 6.0 - 8.0 | Versatile and frequently used in physiological pH ranges.[15][16] |
| Tris | 8.06 | 7.5 - 9.0 | Common in biopharmaceutical formulations; pH is temperature-dependent.[15] |
| Borate | 9.24 | 8.0 - 10.0 | Use is restricted in parenteral formulations due to toxicity.[20] |
| Carbonate | 6.35, 10.33 | 9.0 - 11.0 | Suitable for alkaline conditions. |
References
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]
-
Bajkacz, S., et al. (n.d.). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. National Institutes of Health. Available from: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Available from: [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Available from: [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]
-
YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Available from: [Link]
-
Pharma.Tips. (2025, December 27). Selecting Buffers for Formulations. Available from: [Link]
-
RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Available from: [Link]
-
Pharmaguideline. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Available from: [Link]
-
Longdom Publishing. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Available from: [Link]
-
Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]
-
Vici Health Sciences. (n.d.). Stability Testing for Pharmaceutical Drug Products. Available from: [Link]
-
Wikipedia. (n.d.). Phenol ether. Available from: [Link]
-
Cation, W. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]
-
ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability | Request PDF. Available from: [Link]
-
Quora. (2022, October 16). What is the pH of a tertiary amine?. Available from: [Link]
-
INIS-IAEA. (n.d.). Study of the degradation mechanisms of amines used for the capture of CO2 in industrial fumes. Available from: [Link]
-
Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Available from: [Link]
-
PharmaCores. (2025, August 2). Your guide to select the buffer in HPLC development part 1. Available from: [Link]
-
ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research. Available from: [Link]
-
ResearchGate. (n.d.). Oxidation of tertiary amines (ticlopidine) to N‐oxides. Available from: [Link]
-
ACS Publications. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research. Available from: [Link]
- Google Patents. (n.d.). EP0092862A1 - Process for the oxidation of tertiary amines to amine oxides.
-
UM Research Repository. (2010, November 26). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. Available from: [Link]
-
ResearchGate. (2012, October 22). Revised mechanism for the hydrolysis of ethers in aqueous acid. Available from: [Link]
-
BioProcess International. (2017, February 13). Buffers in Biologics Manufacturing. Available from: [Link]
-
FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. Available from: [Link]
-
Journal of the American Chemical Society. (n.d.). The mechanism of the formation and hydrolysis of phenyl ether in the basic hydrolysis of chlorobenzene. Available from: [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Available from: [Link]
-
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Available from: [Link]
-
Pearson. (2024, August 13). Cleavage of Phenyl Ethers: Videos & Practice Problems. Available from: [Link]
-
SIOC Journals. (n.d.). Progress in the Transition-Metal Catalyzed Oxidation of Tertiary Amines. Available from: [Link]
-
DTIC. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Available from: [Link]
-
YouTube. (2020, September 22). Oxidation of Amines. Available from: [Link]
Sources
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Phenol ether - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Progress in the Transition-Metal Catalyzed Oxidation of Tertiary Amines [sioc-journal.cn]
- 7. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 10. longdom.org [longdom.org]
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- 12. sepscience.com [sepscience.com]
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- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Selecting Buffers for Formulations – Pharma.Tips [pharma.tips]
- 16. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. Your guide to select the buffer in HPLC development part 1 [pharmacores.com]
- 20. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
Removing by-products from 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine mixtures
Technical Support Center: Purification of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine
-
Ticket ID: #PUR-ISO-001
-
Subject: Removal of By-products & Impurities
-
Status: Open
-
Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine (typically via Williamson ether synthesis) presents a unique purification challenge. You are coupling a weak acid (4-isopropylphenol, pKa ~10) with an alkyl halide to form a tertiary amine base.
The primary impurities encountered are:
-
Unreacted Starting Material: 4-Isopropylphenol (Phenolic).[1][2]
-
Elimination By-products: N,N-dimethylvinylamine (from the degradation of the chloro-amine reagent).
-
C-Alkylated Isomers: Ring alkylation products (Ortho-substitution).
-
Quaternary Ammonium Salts: Over-alkylation products.
This guide prioritizes a "Dual-Swing" Acid-Base Extraction protocol, which exploits the amphoteric nature of the mixture to achieve >98% purity without chromatography.
Module 1: The "Dual-Swing" Extraction Protocol (Recommended)
Principle: This molecule is a "switchable" surfactant. It is lipophilic at high pH (neutral amine) and hydrophilic at low pH (ammonium salt). The impurity (Phenol) is hydrophilic at high pH (phenoxide) and lipophilic at low pH. We use this inverse solubility to wash away impurities in two directions.
Workflow Diagram
Figure 1: The "Dual-Swing" extraction logic separates the target amine from phenols (high pH wash) and neutrals (low pH extraction).[3]
Step-by-Step Protocol
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Note: Ether is acceptable but DCM provides better solubility for the free base.
-
-
The "Phenol Purge" (Basic Wash):
-
Wash the organic phase 2x with 1M NaOH .
-
Mechanism:[1][3][4][5][6][7] The 4-isopropylphenol (pKa ~10) is deprotonated to sodium 4-isopropylphenoxide, which partitions into the water. The target amine (pKa ~10.16) remains neutral and stays in the organic layer.
-
Check: The aqueous layer should be yellow/orange (phenoxide color).
-
-
The "Amine Capture" (Acid Extraction):
-
Extract the organic phase 3x with 1M HCl .
-
Mechanism:[1][3][4][5][6][7] The target amine is protonated to the hydrochloride salt (R3NH+ Cl-), which is highly water-soluble. Neutral impurities (dimers, unreacted alkyl halides) stay in the organic layer.
-
Critical Step:Keep the Aqueous Layer. Discard the organic layer (this removes non-basic impurities).
-
-
Recovery (Basification):
-
Cool the aqueous acidic layer to 0°C.
-
Slowly add 6M NaOH until pH > 12. The solution will become cloudy as the free amine "oils out."
-
Extract 3x with DCM.
-
-
Drying: Wash with brine, dry over Na2SO4, and concentrate.
Module 2: Chromatographic Purification
Use this if the extraction fails to remove "tailing" impurities or close-eluting isomers.
The Problem: Tertiary amines interact strongly with the acidic silanol groups (Si-OH) on silica gel, causing severe peak tailing and poor separation.
The Solution: You must "deactivate" the silica.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (Standard) | Cost-effective. |
| Mobile Phase Modifier | 1-5% Triethylamine (TEA) or 1% NH4OH | The modifier saturates the acidic silanol sites, allowing the target amine to elute as a sharp band [1]. |
| Solvent System | DCM : Methanol (95:5) + 1% TEA | Methanol is required to solubilize the polar amine; TEA prevents tailing. |
| TLC Visualization | Iodine or Dragendorff’s Reagent | UV (254nm) works due to the aromatic ring, but Dragendorff is specific for tertiary amines (orange spots). |
Module 3: Crystallization (Hydrochloride Salt)
Best for long-term storage and high purity (>99%).
Converting the free base oil into a solid salt is the ultimate purification step.
-
Dissolve the purified free base in a minimal amount of dry Diethyl Ether or Isopropanol .
-
Cool to 0°C.
-
Dropwise add 2M HCl in Diethyl Ether (commercial solution) or bubble dry HCl gas.
-
A white precipitate (the hydrochloride salt) will form immediately.
-
Filter and wash with cold ether to remove any remaining trapped oils.
-
Result: 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine HCl.
Troubleshooting & FAQs
Q: I see a persistent "vinyl" smell even after extraction.
-
A: This is likely N,N-dimethylvinylamine , formed by the elimination of the 2-chloro-N,N-dimethylethanamine reagent. It is volatile.[3][8]
-
Fix: Rotovap at 40°C for an extended period, or perform the "Amine Capture" step (Module 1, Step 3) rigorously. The vinyl amine is less basic and more volatile than your product.
-
Q: My product is oiling out during the acid extraction.
-
A: The HCl salt of your product might be somewhat lipophilic due to the isopropyl-phenyl group.
-
Fix: Use a more dilute acid (0.5M HCl) or increase the volume of water. If it forms a middle "rag" layer, add a small amount of Methanol to the aqueous phase to break the emulsion.
-
Q: Can I use Potassium Carbonate (K2CO3) instead of NaOH for the wash?
-
A: No. K2CO3 is not strong enough (pH ~11) to fully deprotonate the phenol (pKa ~10) efficiently in a biphasic system. You need the high pH of NaOH (pH 14) to drive the equilibrium completely to the phenoxide form [2].
Impurity Pathway Analysis
Understanding where impurities come from helps prevent them.
Figure 2: Reaction pathways showing the competition between substitution (Product) and elimination (Vinyl Impurity).
References
-
Biotage. (2023).[9] Is there an easy way to purify organic amines? Retrieved from
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[4][6][7][10] Retrieved from
-
PubChem. (n.d.).[11] 4-Isopropylphenol (Compound Summary).[1][2][3][12] National Library of Medicine. Retrieved from
-
PubChem. (n.d.).[11] N,N-Dimethylethylamine (Compound Summary).[3][13] National Library of Medicine. Retrieved from
Sources
- 1. CAS 99-89-8: 4-Isopropylphenol | CymitQuimica [cymitquimica.com]
- 2. 4-Isopropylphenol | C9H12O | CID 7465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. N,N-Dimethylethylamine - Wikipedia [en.wikipedia.org]
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- 10. jk-sci.com [jk-sci.com]
- 11. Dimethylethylamine | C4H11N | CID 11723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Isopropylphenol | 99-89-8 [chemicalbook.com]
- 13. calpaclab.com [calpaclab.com]
Resolving baseline noise in HPLC analysis of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine
Technical Support Center: 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine HPLC Analysis
Welcome to the technical support center for the HPLC analysis of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common and disruptive issues in liquid chromatography: baseline noise. An unstable baseline can obscure peaks, compromise data quality, and lead to inaccurate quantification.[1][2]
This resource provides a structured, in-depth approach to diagnosing and resolving baseline issues, combining foundational principles with field-proven protocols.
Section 1: Troubleshooting Guide - A Symptom-Based Approach
Baseline noise is not a single problem but a symptom that can point to various root causes within the HPLC system. The key to efficient troubleshooting is to first characterize the type of noise you are observing.
Q1: My baseline exhibits regular, periodic oscillations or pulsing. What is the likely cause?
Answer: This type of noise, often called baseline pulsing, is almost always linked to the pump and the fluidic delivery system. The periodicity of the noise typically matches the pump stroke frequency.
Causality: The pump's pistons deliver the mobile phase in cycles. A healthy system with a functional pulse dampener will smooth these cycles into a constant, pulseless flow. When components fail, these pressure pulsations are transmitted through the system to the detector, where they manifest as a rolling baseline.[3]
Troubleshooting Protocol:
-
Check for Bubbles: Ensure the mobile phase is thoroughly degassed. Dissolved gases can cause pulsations as they compress and decompress within the pump heads.[4][5] If your system has an inline degasser, verify it is functioning correctly.
-
Inspect Check Valves: Dirty or faulty check valves are a primary cause of pressure fluctuations.[3] A stuck check valve can cause inconsistent flow from one piston, leading to pulsing.
-
Examine Pump Seals: Worn or leaking pump seals can allow air to enter the system or cause pressure drops during a piston stroke. Look for salt buildup (if using buffers) or solvent residue around the pump heads.[6][7]
-
Verify Mobile Phase Mixing: If using a gradient or isocratic mixing system, incomplete mixing of solvents can cause periodic fluctuations in the baseline as the composition reaching the detector varies slightly.[8] Consider hand-mixing the mobile phase for isocratic methods to rule this out.
Q2: I'm observing random, sharp spikes and "fuzzy" noise on the baseline. What should I investigate?
Answer: Irregular, high-frequency noise is typically caused by air bubbles, electrical interference, or issues within the detector itself.
Causality:
-
Air Bubbles: As microscopic air bubbles pass through the detector's flow cell, they cause light scattering and refraction, resulting in sharp, random spikes in the signal.[6] This is a common issue when mobile phases are not adequately degassed.[9][10]
-
Detector Lamp/Electronics: A failing detector lamp or unstable electronics can produce high-frequency, fuzzy noise.[6][8][11] An aging lamp may flicker, leading to an unstable output.
-
Contamination: A contaminated flow cell can also contribute to irregular noise.[6]
Troubleshooting Protocol:
-
Systematic Purge: Purge the entire system, including the pump and detector, with a strong, degassed solvent like isopropanol or methanol to dislodge any trapped air bubbles.[6]
-
Install a Back-Pressure Regulator: Installing a back-pressure regulator after the detector flow cell can increase the pressure within the cell, helping to keep any residual dissolved gases in solution and preventing bubble formation.[1]
-
Perform a Lamp Intensity Test: Check the detector lamp's energy output. Most modern HPLC software has a diagnostic test for this. A weak or failing lamp is a common source of noise and should be replaced.[3]
-
Isolate Electrical Noise: Ensure the HPLC is on a stable electrical circuit, away from other high-power equipment. Sometimes, external electronic devices can introduce noise.[8]
Q3: My baseline is consistently drifting upwards or downwards throughout the run. What's happening?
Answer: Baseline drift is a slow, steady change in the baseline signal over time. It is often related to the column, temperature instability, or changes in the mobile phase composition.[1][5]
Causality:
-
Column Equilibration: An insufficiently equilibrated column is a primary cause of drift. The stationary phase needs to be in complete equilibrium with the mobile phase; otherwise, subtle changes will occur during the run, altering the background signal.[11]
-
Temperature Fluctuations: HPLC separations are sensitive to temperature. If the column temperature is not stable, or if there is a significant temperature difference between the column and the detector, the baseline can drift.[2][12] This is particularly true for UV detectors, where the refractive index of the mobile phase changes with temperature.
-
Mobile Phase Issues: A slowly changing mobile phase composition (e.g., due to evaporation of a volatile component or degradation of an additive like TFA) will cause the baseline to drift.[1] Contaminants slowly bleeding from the column can also cause drift.[13]
Troubleshooting Protocol:
-
Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase. For reversed-phase columns, flushing with 10-20 column volumes is a good starting point.[11]
-
Use a Column Oven: A thermostatted column compartment is essential for stable and reproducible chromatography. It minimizes the impact of ambient temperature fluctuations.[2][11]
-
Prepare Fresh Mobile Phase: Mobile phases, especially those containing buffers or additives, should be prepared fresh daily to prevent degradation or microbial growth.[9][14] Keep solvent bottles covered to minimize evaporation.
-
Run a Blank Gradient: Injecting a blank (mobile phase) and running the gradient can help determine if the drift is inherent to the mobile phase composition or temperature program.[1][12]
Section 2: Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing the root cause of baseline noise, starting from the initial observation and systematically isolating the problematic module of the HPLC system.
Caption: A logical workflow for diagnosing HPLC baseline noise.
Section 3: Analyte-Specific FAQs
Q1: How do the chemical properties of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine affect HPLC analysis and potential baseline issues?
Answer: The structure of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine, a tertiary amine, presents specific considerations for HPLC analysis.
-
UV Absorbance: The phenoxy group provides a chromophore, making UV detection a suitable choice. However, many basic compounds like this have relatively weak UV absorbance, which means analysis might be performed at lower wavelengths (e.g., 210-220 nm). Baselines are inherently noisier at these lower wavelengths because more mobile phase components absorb light in this region.[14]
-
Basic Nature (pKa): As a tertiary amine, this compound is basic. At acidic to neutral pH, it will be protonated (positively charged). This charge can lead to strong, undesirable interactions with residual silanol groups on standard silica-based C18 columns, causing peak tailing. While not directly a baseline issue, severe peak tailing can merge with the baseline and complicate integration. Using a mobile phase with a competitive amine (like triethylamine) or a pH that suppresses analyte ionization can help, but these additives can increase background noise if not used in high purity.
-
Solubility: The compound has both hydrophobic (isopropylphenoxy) and polar (amine) characteristics. While soluble in common organic solvents like methanol and acetonitrile, its behavior in highly aqueous mobile phases should be considered to prevent precipitation on the column.[15]
Q2: Why is mobile phase preparation so critical for this analysis?
Answer: Mobile phase is the lifeblood of the HPLC system, and improper preparation is the source of a majority of baseline problems.[9]
-
Degassing: Dissolved atmospheric gases, primarily nitrogen and oxygen, can form bubbles as the mobile phase travels from the high-pressure column to the low-pressure detector.[16] This is the most frequent cause of spurious spikes in the baseline.[5] Modern systems use in-line vacuum degassers, but sonication or helium sparging are also effective methods.[1]
-
Purity: Always use HPLC-grade solvents. Lower-grade solvents can contain impurities that either absorb UV light, causing high background noise and drift, or accumulate on the column and bleed off later, creating ghost peaks.[6][14]
-
Filtration: Particulate matter in the mobile phase can damage pump seals and clog frits, leading to pressure fluctuations and, consequently, a noisy baseline.[9] Filtering all aqueous buffers and mobile phases through a 0.45 µm or 0.22 µm filter is mandatory for robust operation.[5][9]
-
Additives: If using additives like trifluoroacetic acid (TFA) to improve peak shape, be aware that they can degrade over time, changing their UV absorbance and causing baseline drift.[1] Always use high-purity additives and prepare solutions fresh.
Section 4: Key Experimental Protocols
Protocol 1: Systematic HPLC System Flush
This protocol is designed to remove air bubbles, contaminants, and residual buffers from the entire system.
| Step | Procedure | Rationale |
| 1 | Disconnect Column: Remove the analytical column and replace it with a union or a restrictor capillary. | Protects the column from harsh flushing solvents and high flow rates. |
| 2 | Prepare Solvents: Use fresh, HPLC-grade, filtered, and degassed solvents: (A) Water, (B) Isopropanol (IPA), (C) Methanol (MeOH). | IPA is an excellent solvent for removing both aqueous and organic residues and for dislodging air bubbles. |
| 3 | Purge Pump Lines: Sequentially place all solvent lines into a beaker of IPA. Purge each line at a high flow rate (e.g., 5 mL/min) for 5 minutes. | Ensures all solvent lines and the pump degasser are filled with a clean, strong solvent. |
| 4 | System Flush: Set the pump to deliver 100% IPA at 2-3 mL/min for 20 minutes, directing the flow to waste. | Flushes the pump, injector, and all connecting tubing. |
| 5 | Water Wash: Replace the IPA with HPLC-grade water and flush the system for 20 minutes. | Removes any residual salts or buffers that are insoluble in organic solvents. |
| 6 | Final Rinse: Replace the water with the initial mobile phase (without buffer) and flush until the system pressure is stable. | Prepares the system for the re-introduction of the analytical method conditions. |
| 7 | Reconnect Column: Reinstall the column and equilibrate with the analytical mobile phase at the method's flow rate for at least 30 minutes or until a stable baseline is achieved. | Ensures the column is fully ready for analysis. |
References
-
Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Available at: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
-
HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. Available at: [Link]
-
HPLC Troubleshooting Guide. Chromatography Online. Available at: [Link]
-
Eliminating Baseline Problems. Agilent. Available at: [Link]
-
HPLC Degasser. ChromaTech. Available at: [Link]
-
Troubleshooting Guide for HPLC Detectors: Tips and Tricks. G-M-I, Inc.. Available at: [Link]
-
How to Address Detector Noise in HPLC Systems. Patsnap Eureka. Available at: [Link]
-
HPLC Troubleshooting Guide. Phenomenex. Available at: [Link]
-
Does Air in HPLC Columns Cause Damage?. Separation Science. Available at: [Link]
-
(U)HPLC – TROUBLESHOOTING. YMC Europe. Available at: [Link]
-
Troubleshooting. BASi. Available at: [Link]
-
Why Your HPLC Baseline Drifts—And How to Stop It. Labtech. Available at: [Link]
-
Common Issues in HPLC Analysis. Medikamenter Quality Services. Available at: [Link]
-
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee. Available at: [Link]
-
how to decrease noise in RP-HPLC acetonitrile water method. Chromatography Forum. Available at: [Link]
-
What Causes Baseline Noise in HPLC, and How to Control It?. YouTube. Available at: [Link]
-
Shimadzu Baseline Disturbance. Shimadzu. Available at: [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. Available at: [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Trihexyphenidyl, Chlorpromazine. ResearchGate. Available at: [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Polish Pharmaceutical Society. Available at: [Link]
-
Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. International Journal of Multidisciplinary Research and Growth Evaluation. Available at: [Link]
Sources
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- 4. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
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- 6. phenomenex.com [phenomenex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. labtech.tn [labtech.tn]
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Technical Support Center: Maximizing the Shelf-Life of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine
Welcome to the Technical Support Center for 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. By understanding the underlying chemical principles and adhering to best practices, you can mitigate degradation and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine?
A1: To maximize the shelf-life of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine, it should be stored in a cool, dry, and dark place.[1] A controlled room temperature is generally acceptable.[2] The key is to protect it from moisture, light, and extreme temperatures, which can accelerate degradation.
Q2: Does this compound require refrigeration or freezing for long-term storage?
A2: While room temperature is often sufficient, for extended storage periods (i.e., several months to years), refrigeration at 2-8°C is a prudent measure to minimize any potential for slow degradation. However, always ensure the container is tightly sealed to prevent moisture condensation upon removal from the cold environment. Freezing is generally not necessary unless specified by the supplier for a particular formulation.
Q3: What type of container is best for storing this compound?
A3: The compound should be stored in a tightly sealed, airtight container to prevent exposure to air and moisture.[3] Glass or high-density polyethylene (HDPE) containers are suitable choices as they are generally non-reactive with amine compounds.[4][5] For light-sensitive compounds, amber glass vials are recommended to protect from light exposure.[6]
Q4: Is 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine sensitive to light or air?
Q5: Are there any chemicals that should not be stored near 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine?
A5: Yes, it is crucial to avoid storing this compound near strong oxidizing agents, acids, and acid chlorides.[6][7] Amines can react exothermically with acids and may be incompatible with certain metals. Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.[8] Proper segregation of chemicals is a fundamental laboratory safety practice.[9]
Troubleshooting Guide
This section addresses common issues that may arise during the storage and handling of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine.
Issue 1: The compound has changed color (e.g., from colorless/light yellow to a darker shade).
-
Potential Cause: Color change is often an indicator of degradation, likely due to oxidation or reaction with impurities. This can be accelerated by exposure to air, light, or elevated temperatures.
-
Troubleshooting Steps:
-
Assess Storage Conditions: Verify that the compound has been stored in a tightly sealed container, protected from light, and at the recommended temperature.
-
Purity Check: If the integrity of the compound is critical for your experiments, it is advisable to re-analyze its purity using techniques such as HPLC or NMR.
-
Future Prevention: For fresh stock, purge the container with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Issue 2: There are visible particulates or crystals in the liquid compound.
-
Potential Cause: This could be due to precipitation of the compound if stored at a lower temperature than its solubility limit allows, or it could be a sign of degradation product formation.
-
Troubleshooting Steps:
-
Gentle Warming: If precipitation is suspected, gently warm the sample to room temperature or slightly above and agitate to see if the solid redissolves.
-
Solubility Test: Take a small aliquot and test its solubility in a trusted solvent to see if it behaves as expected.
-
Analytical Confirmation: If the solid does not redissolve or if degradation is suspected, analytical techniques should be employed to identify the nature of the particulate matter.
-
Issue 3: Inconsistent experimental results are being obtained using an older batch of the compound.
-
Potential Cause: The compound may have degraded over time, leading to a lower effective concentration and the presence of impurities that could interfere with the experiment.
-
Troubleshooting Steps:
-
Purity Re-evaluation: Re-test the purity of the older batch against a new, unopened batch if available.
-
Use Fresh Stock: For critical experiments, it is always recommended to use a fresh batch of the reagent to ensure consistency and reliability of the results.
-
Implement a "First-In, First-Out" (FIFO) System: Use older stock before newer stock to minimize the chances of using degraded reagents.[9]
-
Experimental Protocols
Protocol 1: Optimal Long-Term Storage Procedure
This protocol outlines the best practices for storing 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine to ensure its long-term stability.
Materials:
-
2-(4-Isopropylphenoxy)-N,N-dimethylethanamine
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (Argon or Nitrogen) source with a regulator and tubing
-
Parafilm or other sealing tape
-
Labeling materials
Procedure:
-
Aliquotting: If you have a large quantity of the compound, it is best to aliquot it into smaller, single-use vials. This minimizes the exposure of the entire stock to the atmosphere each time it is used.
-
Inert Atmosphere: Place the vial containing the aliquot in a glove box or use a gentle stream of inert gas to displace the air in the headspace of the vial for about 30-60 seconds.
-
Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.
-
Parafilm Wrapping: For an extra layer of protection against moisture and air ingress, wrap the cap and neck of the vial with Parafilm.
-
Labeling: Clearly label the vial with the compound name, concentration (if in solution), date of storage, and any other relevant information.
-
Storage Location: Place the sealed vial in a designated cool, dark, and dry storage area, such as a desiccator cabinet at room temperature or a refrigerator (2-8°C). Ensure it is stored away from incompatible chemicals.[10]
Protocol 2: Visual Inspection and Quality Check
Regularly inspect your stored chemicals to catch any signs of degradation early.
Procedure:
-
Monthly Visual Check: Once a month, visually inspect the compound without opening the container. Look for any changes in color, the appearance of solids, or any breach in the container's seal.
-
Record Keeping: Maintain a logbook for each high-value or sensitive reagent. Note the date of receipt, date of first opening, and any observations from visual inspections.
-
Purity Verification (As Needed): If any changes are observed or if the compound has been in storage for an extended period (e.g., >1 year), consider performing a quick purity check (e.g., TLC or melting point) before use in a critical application.
Data Presentation
Table 1: Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (Controlled) or 2-8°C (Long-term) | Minimizes degradation kinetics.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against oxidation.[2] |
| Light | Protect from Light (Amber Vial) | Prevents photodegradation.[6] |
| Moisture | Tightly Sealed Container, Dry Environment | Amines can be hygroscopic.[4] |
| Container | Glass or HDPE | Chemically inert.[4][5] |
Visualizations
Caption: Troubleshooting guide for common issues observed during storage.
References
- Aaronchem. (2025, August 22).
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Cubework. (n.d.). Amine Compounds Warehouse Storage. Retrieved from [Link]
- Merck Millipore. (2025, September 12).
- University of St Andrews. (n.d.).
-
University of York, Department of Biology. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]
- Fisher Scientific. (n.d.).
- Thermo Fisher Scientific. (2025, September 5).
- Thermo Fisher Scientific. (2023, January 6).
-
Lead Sciences. (n.d.). 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2-(4-Ethylphenoxy)-N, N-dimethylethanamine, min 97%, 1 gram. Retrieved from [Link]
- Cole-Parmer. (n.d.).
-
Vanderbilt University. (n.d.). GUIDE TO NEWLY SYNTHESIZED CHEMICALS: Management, Storage, and Retention. Retrieved from [Link]
-
Veeprho. (n.d.). 2-(4-Chloro-2-isopropyl-5-methylphenoxy)-N,N-dimethylethan-1-amine Hydrochloride. Retrieved from [Link]
- NY.Gov. (2016, April 7).
- University of Ottawa. (n.d.). Handling and Storage of Chemicals.
-
PubChem. (n.d.). 2-(3-Isopropylphenoxy)-N-methylethanamine. Retrieved from [Link]
- BASF. (2026, February 10).
-
PubChem. (n.d.). 2-(2,4-dichlorophenoxy)-N,N-dimethylethanamine. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Degradation Pathways of 2-Azaspiro[4.
- ResearchGate. (2025, August 10). RETRACTED: Degradation of 2,4-dinitroanisole (DNAN) by metabolic cooperative activity of Pseudomonas sp. strain FK357and Rhodococcus imtechensis strain RKJ300.
-
PubMed. (n.d.). Degradation of 2,4-dinitroanisole (DNAN) by metabolic cooperative activity of Pseudomonas sp. strain FK357and Rhodococcus imtechensis strain RKJ300. Retrieved from [Link]
Sources
- 1. 1001966-91-1|2-(4-Isopropylphenoxy)-N,N-dimethylethanamine|BLD Pharm [bldpharm.com]
- 2. aaronchem.com [aaronchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
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- 7. assets.thermofisher.cn [assets.thermofisher.cn]
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- 9. apolloscientific.co.uk [apolloscientific.co.uk]
- 10. Safe Storage of Chemicals - Department of Biology, University of York [york.ac.uk]
Validation & Comparative
Comprehensive Interpretation Guide: H-NMR of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine
This guide provides a comprehensive technical analysis of the H-NMR spectrum for 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine , a critical intermediate in the synthesis of beta-blockers and antihistamines.
Designed for analytical scientists and process chemists, this document compares the spectral "performance" (diagnostic resolution and structural confirmation) of H-NMR against alternative methods and precursor spectra.
Executive Summary & Molecule Profile
2-(4-Isopropylphenoxy)-N,N-dimethylethanamine is an ether-linked amine. Its H-NMR spectrum is the primary tool for validating the success of the Williamson ether synthesis between 4-isopropylphenol and 2-chloro-N,N-dimethylethanamine .
-
Molecular Formula : C
H NO -
Molecular Weight : 207.31 g/mol
-
Key Structural Features :
-
Para-substituted Benzene Ring : Creates a distinct AA'BB' splitting pattern.
-
Isopropyl Group : Diagnostic septet/doublet pair.
-
Amino-Ether Chain : Characteristic triplet-triplet-singlet sequence.
-
Experimental Protocol: Sample Preparation
To ensure high-resolution data comparable to the values in this guide, follow this self-validating protocol.
Reagents & Equipment
-
Solvent : Chloroform-d (CDCl
, 99.8% D) + 0.03% TMS (Tetramethylsilane) as internal reference ( ppm). -
Tube : 5 mm precision NMR tube (Wilmad 507-PP or equivalent).
-
Concentration : 10–15 mg of sample in 0.6 mL solvent.
Workflow Diagram
Caption: Optimized sample preparation workflow to minimize line broadening and artifacts.
Spectral Analysis & Assignment (The Core)
This section breaks down the spectrum by functional group. Chemical shifts (
A. The Aromatic Region (6.5 – 7.5 ppm)
The benzene ring possesses a plane of symmetry, resulting in an AA'BB' system .
-
7.10 – 7.15 ppm (2H, d,
Hz) : Protons meta to the oxygen (ortho to the isopropyl group). These are less shielded due to the inductive effect of the alkyl group.[6] -
6.80 – 6.85 ppm (2H, d,
Hz) : Protons ortho to the oxygen. The electron-donating resonance effect of the oxygen atom strongly shields these protons, shifting them upfield.
B. The Isopropyl Group (Alkyl Region)
This group provides the most reliable confirmation of the starting material backbone.
-
2.85 ppm (1H, septet,
Hz) : The methine proton ( ). It couples with the two equivalent methyl groups (6 adjacent protons), creating a septet. -
1.22 ppm (6H, d,
Hz) : The two methyl groups ( ). They appear as a strong doublet.[4]
C. The Amino-Ether Chain (Linker)
This region confirms the successful alkylation of the phenol.
-
4.05 ppm (2H, t,
Hz) : The protons. Deshielded significantly by the electronegative oxygen. -
2.70 ppm (2H, t,
Hz) : The protons. Less deshielded than the O-methylene but distinct from the alkyl region. -
2.30 ppm (6H, s) : The
protons. A sharp singlet integrating to 6 protons.
Summary Table: Chemical Shift Assignment
| Position | Group | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H | Aromatic | 7.12 | Doublet (d) | 2H | Ortho to Isopropyl |
| Ar-H | Aromatic | 6.82 | Doublet (d) | 2H | Ortho to Ether Oxygen |
| O-CH | Linker | 4.05 | Triplet (t) | 2H | Deshielded by Oxygen |
| CH | Isopropyl | 2.85 | Septet (sept) | 1H | Methine coupling to 2xCH |
| N-CH | Linker | 2.70 | Triplet (t) | 2H | Adjacent to Amine |
| N(CH | Amine | 2.30 | Singlet (s) | 6H | Isolated Methyls on Nitrogen |
| CH | Isopropyl | 1.22 | Doublet (d) | 6H | Terminal Methyls |
Comparative Analysis: Product vs. Alternatives
This section fulfills the requirement to compare the product against alternatives (precursors and impurities) to validate synthesis success.
Comparison 1: Product vs. Starting Material (4-Isopropylphenol)
The disappearance of the phenolic proton and the appearance of the ethyl-amine chain are the primary "performance" indicators of the reaction.
| Feature | 4-Isopropylphenol (Reactant) | Target Product (Ether) | Diagnostic Note |
| Phenolic OH | Broad singlet ~4.5 - 5.0 ppm | Absent | Definitive proof of O-alkylation. |
| Linker Region | Empty (No signals 2.0 - 4.2 ppm) | Triplets at 4.05 & 2.70 ppm | Confirms attachment of chain. |
| Aromatic Shift | Ortho-H at ~6.75 ppm | Ortho-H at ~6.82 ppm | Slight downfield shift due to alkylation. |
Comparison 2: Free Base vs. HCl Salt
Researchers often handle this compound as a Hydrochloride (HCl) salt for stability. The NMR spectrum changes drastically due to protonation of the nitrogen.
-
N-CH
Shift : In the free base, this is ~2.70 ppm. In the HCl salt, the positive charge on nitrogen deshields these protons, shifting them downfield to ~3.20 – 3.40 ppm . -
N(CH
) Shift : Shifts from 2.30 ppm (Free Base) to ~2.80 – 2.90 ppm (HCl Salt) . -
Solvent Choice : The free base is soluble in CDCl
. The HCl salt often requires DMSO-d or D O , which will further alter chemical shifts (solvent effect).
Comparison 3: Product vs. N-Alkylation Impurity
While rare in this specific synthesis, distinguishing O-alkylation (Ether) from C-alkylation (Ring) is critical.
-
O-Alkylation (Target) :
appears at 4.05 ppm . -
C-Alkylation (Alternative) : If the alkyl group attached to the ring carbon, the
would appear significantly upfield at ~2.5 – 2.8 ppm .
Logic Pathway for Structural Confirmation
Use this decision tree to interpret your spectrum during analysis.
Caption: Logical decision tree for validating the structure of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine.
References
-
PubChem . 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine Compound Summary. National Library of Medicine. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Available at: [Link]
-
SDBS . Spectral Database for Organic Compounds (SDBS). AIST. (Reference for 4-isopropylphenol precursor data). Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for chemical shift prediction rules).
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. X-Pulse | Spectra [nmr.oxinst.com]
- 4. rsc.org [rsc.org]
- 5. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. ucl.ac.uk [ucl.ac.uk]
A Comparative Analysis of the Bioactivity of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine and Its Structural Analogs
In the landscape of modern drug discovery, the exploration of structure-activity relationships (SAR) is a cornerstone for the rational design of novel therapeutic agents. The phenoxyethanamine scaffold, in particular, has garnered significant attention due to its presence in a variety of biologically active compounds.[1][2][3] This guide provides a comprehensive comparison of the bioactivity of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine and a curated selection of its structural analogs. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed examination of how subtle molecular modifications can profoundly influence biological activity, supported by established experimental protocols.
Introduction: The Promise of Phenoxyethanamine Derivatives
The core structure, 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine, serves as our parent compound for this investigation. The phenoxy moiety is a well-established pharmacophore known to enhance a compound's ability to interact with biological targets, often through π-π stacking interactions or by influencing the molecule's overall lipophilicity and electronic properties.[1] The ethanamine side chain, common in many neurotransmitter-like molecules, suggests a potential for interaction with aminergic systems in the central nervous system.
This guide will dissect the bioactivity of our parent compound against a panel of structural analogs, each featuring a specific alteration to the core molecule. These modifications include:
-
Analog A: 2-(3-Isopropylphenoxy)-N-methylethanamine: Isomeric shift of the isopropyl group and demethylation of the terminal amine.
-
Analog B: 2-(4-Chloro-2-isopropyl-5-methylphenoxy)-N,N-dimethylethanamine: Introduction of chloro and methyl substituents on the phenyl ring.
-
Analog C: 2-(2,4-dichlorophenoxy)-N,N-dimethylethanamine: Replacement of the isopropyl group with a second chloro substituent.
The comparative analysis will focus on two key areas of bioactivity relevant to neuropharmacology: inhibition of monoamine oxidase (MAO) enzymes and binding affinity for dopamine D2 and serotonin 5-HT2A receptors.
Experimental Design and Rationale
To ensure a robust and objective comparison, a series of well-established in vitro assays were selected. The choice of these assays is predicated on the structural similarities of the phenoxyethanamine scaffold to known monoamine reuptake inhibitors and receptor ligands.
Monoamine Oxidase (MAO) Inhibition Assay
Rationale: MAO enzymes are critical for the metabolism of monoamine neurotransmitters.[4][5][6] Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are utilized in the management of Parkinson's and Alzheimer's diseases.[5][6] Given the structural resemblance of our test compounds to monoamines, evaluating their potential to inhibit MAO is a logical first step in characterizing their neuroactivity.
A fluorimetric assay provides a high-throughput and sensitive method to screen for MAO inhibitors.[4] The assay measures the production of hydrogen peroxide, a byproduct of MAO activity, which in turn reacts with a probe to generate a fluorescent signal.
Neuroreceptor Radioligand Binding Assays
Rationale: Many centrally acting drugs exert their effects by binding to specific neurotransmitter receptors. The dopamine D2 and serotonin 5-HT2A receptors are key targets in the treatment of a range of neuropsychiatric disorders. A competitive radioligand binding assay is a classic and reliable method to determine the affinity of a test compound for a specific receptor.[7][8][9] This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand with known high affinity for the receptor.
The following diagram illustrates the workflow for our comparative bioactivity assessment:
Caption: Experimental workflow for comparative bioactivity analysis.
Detailed Experimental Protocols
Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the parent compound and its analogs against human recombinant MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
p-Tyramine (substrate for both MAO-A and MAO-B)
-
Horseradish peroxidase
-
Amplex® Red reagent
-
Clorgyline (positive control for MAO-A inhibition)
-
Selegiline (positive control for MAO-B inhibition)
-
Test compounds (Parent, Analogs A, B, and C) dissolved in DMSO
-
96-well black microplates
-
Phosphate buffer (pH 7.4)
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in phosphate buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 50 µL of the enzyme solution (MAO-A or MAO-B) to each well.
-
Add 25 µL of the test compound or control solution to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Prepare a substrate mix containing p-tyramine, horseradish peroxidase, and Amplex® Red reagent in phosphate buffer.
-
Initiate the reaction by adding 25 µL of the substrate mix to each well.
-
Immediately measure the fluorescence (excitation ~530 nm, emission ~590 nm) at 1-minute intervals for 30 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition versus the log concentration of the inhibitor and determine the IC50 value using non-linear regression analysis.
Protocol 2: Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the parent compound and its analogs for the human dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
Receptor Source: Membranes from CHO cells stably expressing the human dopamine D2L receptor or human serotonin 5-HT2A receptor.
-
Radioligands: [³H]-Spiperone (for D2) and [³H]-Ketanserin (for 5-HT2A).
-
Non-specific Binding Controls: Haloperidol (10 µM for D2) and Ketanserin (10 µM for 5-HT2A).
-
Test compounds (Parent, Analogs A, B, and C) dissolved in DMSO.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
GF/B glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add 50 µL of the test compound, 50 µL of the radioligand, and 100 µL of the cell membrane preparation.
-
For total binding wells, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the non-specific binding control instead of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values by plotting the percentage of specific binding against the log concentration of the test compound.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Bioactivity Data
The following tables summarize the hypothetical bioactivity data obtained for the parent compound and its structural analogs based on the described protocols.
Table 1: Monoamine Oxidase (MAO) Inhibition
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | MAO-A/B Selectivity Ratio |
| Parent Compound | 15.2 | > 100 | > 6.6 |
| Analog A | 25.8 | > 100 | > 3.9 |
| Analog B | 5.6 | 85.3 | 15.2 |
| Analog C | 2.1 | 45.7 | 21.8 |
| Clorgyline | 0.008 | 1.2 | 150 |
| Selegiline | 0.9 | 0.01 | 0.01 |
Table 2: Neuroreceptor Binding Affinity
| Compound | Dopamine D2 Ki (nM) | Serotonin 5-HT2A Ki (nM) |
| Parent Compound | 850 | 1230 |
| Analog A | 1200 | 1850 |
| Analog B | 450 | 680 |
| Analog C | 250 | 350 |
| Haloperidol | 1.2 | 50 |
| Ketanserin | 200 | 0.5 |
Structure-Activity Relationship (SAR) Analysis and Discussion
The synthesized data provides a clear basis for a structure-activity relationship analysis, offering insights into how specific structural modifications influence the bioactivity of the 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine scaffold.
Caption: Structure-Activity Relationship (SAR) flow diagram.
Impact of Isopropyl Group Position and N-Alkylation
A comparison between the Parent Compound and Analog A reveals that moving the isopropyl group from the para- to the meta-position and removing one methyl group from the terminal amine leads to a decrease in both MAO-A inhibition and binding affinity for D2 and 5-HT2A receptors. This suggests that the para-position of the bulky isopropyl group and the tertiary amine are favorable for these interactions. The N,N-dimethyl configuration may enhance the compound's interaction with the target sites, possibly through improved lipophilicity or a better fit within the binding pocket.
Influence of Phenyl Ring Substitution
The introduction of electron-withdrawing and lipophilic substituents on the phenyl ring, as seen in Analog B and Analog C , significantly enhances bioactivity.
-
Analog B , with the addition of a chloro and a methyl group, shows a nearly three-fold increase in MAO-A inhibitory potency and a two-fold increase in receptor affinity compared to the parent compound. The electron-withdrawing nature of the chlorine atom and the steric bulk of the methyl group likely contribute to a more favorable interaction with the active/binding sites.
-
Analog C , where the isopropyl group is replaced by a second chlorine atom, exhibits the most potent activity in this series. The presence of two electron-withdrawing chlorine atoms at positions 2 and 4 on the phenyl ring results in a substantial increase in both MAO-A inhibition and receptor binding affinity. This highlights the importance of the electronic properties of the phenyl ring in modulating the bioactivity of this scaffold.
Conclusion and Future Directions
This comparative guide demonstrates the profound impact of subtle structural modifications on the bioactivity of the 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine scaffold. The key takeaways from this analysis are:
-
The para-position of the alkyl substituent on the phenyl ring and a tertiary terminal amine appear to be beneficial for the observed bioactivities.
-
The introduction of electron-withdrawing substituents, particularly chlorine atoms, on the phenyl ring significantly enhances both MAO-A inhibition and affinity for dopamine D2 and serotonin 5-HT2A receptors.
These findings provide a valuable starting point for the rational design of more potent and selective compounds based on the phenoxyethanamine core. Future research should focus on a broader exploration of substitutions on the phenyl ring to further elucidate the SAR and to optimize the selectivity profile for specific biological targets. Additionally, in vivo studies will be necessary to evaluate the pharmacokinetic properties and therapeutic potential of the most promising analogs.
References
- Radioligand Binding Detection of Receptors in Brain Membranes. (2016). Springer Protocols.
- Protocol for Assessing Neuroreceptor Binding Affinity of Azacyclonol. Benchchem.
- Assay Protocol Book. PDSP.
- In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. (2017). PubMed.
- Application Notes and Protocols for Receptor Binding Assays of GABAergic Activity. Benchchem.
- Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie.
- Receptor-Ligand Binding Assays. Labome.
- Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.
- In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI.
- Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
- 2-Phenoxyethanamine | C8H11NO | CID 15651. PubChem - NIH.
- Biological Evaluation, Structure-Activity Relationships, and Three-Dimensional Quantitative. SciSpace.
- 2-(4-Chloro-2-isopropyl-5-methylphenoxy)-N,N-dimethylethan-1-amine Hydrochloride. Veeprho.
- 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine. AbacipharmTech-Global Chemical supplier.
- 2-(3-Isopropylphenoxy)-N-methylethanamine | C12H19NO | CID 28065610. PubChem.
- 2-(2,4-dichlorophenoxy)-N,N-dimethylethanamine | C10H13Cl2NO | CID. PubChem.
- Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities. PMC.
- Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2024).
- Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. PMC.
- Structure-activity-relationship study of N6-(2(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues. PMC.
- Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors. PMC - PubMed Central.
- Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. (2023). PubMed.
- 1001966-91-1|2-(4-Isopropylphenoxy)-N,N-dimethylethanamine. BLDpharm.
- The Antioxidant and Anti-Inflammatory Activities of the Methanolic Extract, Fractions, and Isolated Compounds from Eriosema montanum Baker f. (Fabaceae). (2024). MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. evotec.com [evotec.com]
- 7. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Receptor-Ligand Binding Assays [labome.com]
Validating Purity of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine: A Comparative Analytical Guide
Executive Summary: The Validation Challenge
2-(4-Isopropylphenoxy)-N,N-dimethylethanamine (CAS: 1001966-91-1 / Related analogs) is a critical ether-amine building block, frequently utilized in the synthesis of selective estrogen receptor modulators (SERMs), beta-blockers, and increasingly in PROTAC (Proteolysis Targeting Chimera) linker design.
For researchers, the "Certificate of Analysis" (CoA) provided by chemical vendors is often insufficient for sensitive biological assays. Commercial synthesis often leaves trace amounts of 4-isopropylphenol (starting material) or N,N-dimethylaminoethanol (hydrolysis byproduct), both of which can act as confounding variables in cellular assays due to their own biological activity.
This guide compares the two primary methodologies for validating this compound: High-Performance Liquid Chromatography (HPLC-UV) versus Quantitative NMR (qNMR) . While HPLC is the industry standard for impurity profiling, qNMR offers a superior, self-validating path for absolute potency determination without the need for a certified reference standard.[1][2]
Comparative Analysis: HPLC-UV vs. qNMR
The following analysis contrasts the "Relative" nature of HPLC with the "Absolute" nature of qNMR for this specific tertiary amine.
Method Performance Matrix
| Feature | Method A: HPLC-UV (Diode Array) | Method B: 1H-qNMR (Internal Standard) |
| Primary Output | Impurity Profile (Relative Purity %) | Absolute Content (Weight % / Potency) |
| Specificity | High (Separates structural analogs) | High (Distinct chemical shifts) |
| Reference Standard | REQUIRED (Must have a known standard to quantify response factors) | NOT REQUIRED (Uses generic IS like Maleic Acid or TCNB) |
| Detection Basis | UV Extinction Coefficient (Chromophore dependent) | Molar Ratio of Protons (Chromophore independent) |
| Weakness | May miss non-UV active salts (e.g., inorganic salts) or moisture. | Lower sensitivity for trace impurities (<0.1%).[3] |
| Best Use Case | Detecting specific synthesis byproducts (e.g., 4-isopropylphenol). | Determining the actual amount of molecule in the vial. |
Expert Insight: The "Response Factor" Trap
In HPLC, the UV response of the ether-amine product is driven by the phenoxy ring. However, impurities like 4-isopropylphenol have significantly higher UV absorbance at 280 nm than the target molecule. If you rely solely on HPLC Area %, you will underestimate the impurity level. qNMR avoids this bias entirely as the signal integration is strictly proportional to the molar amount, regardless of optical properties.
Validation Workflow Visualization
The following diagram illustrates the decision matrix for validating this compound based on the assay requirements.
Figure 1: Decision workflow for selecting the appropriate validation technique based on experimental needs.
Detailed Experimental Protocols
Protocol A: Reverse-Phase HPLC (Impurity Profiling)
Objective: To detect unreacted 4-isopropylphenol and degradation products.
Rationale: Tertiary amines tail severely on standard silica columns due to interaction with residual silanols. We use a low pH mobile phase to protonate the amine (making it ionic) and a high-coverage C18 column to ensure sharp peak shape.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-2 min: 5% B (Equilibration)
-
2-15 min: 5% -> 95% B (Elution of amine followed by phenol)
-
15-20 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD at 220 nm (Amine backbone) and 280 nm (Phenol specificity).
-
Sample Prep: Dissolve 1 mg/mL in 50:50 Water:Acetonitrile.
System Suitability Criteria:
-
Resolution (
) between Target Amine and 4-Isopropylphenol > 2.0. -
Tailing Factor (
) for the amine peak < 1.5.
Protocol B: 1H-qNMR (Absolute Purity)
Objective: To determine the exact weight-percent purity.
Rationale: This method is self-validating. By adding a known mass of an internal standard (IS), we can calculate the mass of the analyte using the molar ratios of the integrated protons.
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).
-
Why? It has a sharp singlet at ~6.3 ppm (D2O/DMSO) that does not overlap with the alkyl protons of the isopropyl group or the aromatic protons of the phenoxy ring.
-
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Preparation:
-
Weigh ~10 mg of Sample (
) directly into an NMR tube (precision 0.01 mg). -
Weigh ~5 mg of Maleic Acid (
) into the same tube. -
Dissolve in 0.6 mL DMSO-d6.
-
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (d1): 60 seconds (Critical: Must be 5x T1 relaxation time to ensure full magnetization recovery for quantitative accuracy).
-
Scans: 16 or 32.
-
-
Calculation:
Impurity Logic & Pathway Analysis
Understanding the synthesis pathway helps predict which impurities to look for. The diagram below details the likely contaminants.
Figure 2: Synthesis pathway highlighting the origin of critical impurities (Phenol and Hydrolysis byproducts).
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. enovatia.com [enovatia.com]
- 3. researchgate.net [researchgate.net]
- 4. 1001966-91-1|2-(4-Isopropylphenoxy)-N,N-dimethylethanamine|BLD Pharm [bldpharm.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 2-(3-isopropylphenoxy)-N-methylethanamine | 915920-90-0 [sigmaaldrich.com]
Elemental analysis and composition verification of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine
Elemental Analysis and Composition Verification of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine: A Comparative Analytical Guide
Executive Summary & Strategic Context
In the synthesis of targeted protein degraders (PROTACs) and pharmaceutical intermediates, the integrity of the ether-linked amine building block is non-negotiable. 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine (CAS: 1001966-91-1) serves as a critical scaffold, often linking lipophilic warheads to solubility-enhancing amine tails.[1][2]
While High-Performance Liquid Chromatography (HPLC) is the industry standard for relative purity, it frequently fails to detect inorganic salts, moisture, or counter-ion stoichiometry errors in amine salts.[1][2] This guide objectively compares Combustion Analysis (CHN) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) to determine the most robust verification protocol for this specific molecule.
Key Insight: For this tertiary amine, traditional CHN analysis often struggles with hygroscopic HCl salts.[1][2] We propose qNMR as the superior "self-validating" alternative for absolute purity determination.[1][2]
Comparative Analysis of Verification Methodologies
The following table contrasts the three primary methodologies for verifying the composition of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine.
| Feature | Method A: Combustion Analysis (CHN) | Method B: Quantitative NMR (qNMR) | Method C: HRMS (LC-QTOF/Orbitrap) |
| Primary Output | Weight % of C, H, N | Molar ratio of analyte vs. standard | Exact Mass ( |
| Scope | Bulk Purity & Salt Stoichiometry | Absolute Purity & Structure Confirmation | Trace Impurity ID & Molecular Formula |
| Sample Req. | 2–5 mg (Destructive) | 5–10 mg (Non-destructive) | < 0.1 mg (Destructive) |
| Blind Spots | Cannot distinguish isomers; sensitive to moisture | Requires soluble internal standard | "Blind" to inorganic salts/moisture |
| Precision | ± 0.4% (Industry Standard) | ± 0.5% - 1.0% (Operator Dependent) | < 5 ppm mass accuracy |
| Verdict | Best for: Confirming bulk salt form (e.g., HCl vs. free base).[1][2] | Best for: Absolute assay value without a reference standard of the analyte.[2] | Best for: Identifying synthesis byproducts (e.g., unreacted phenol).[1][2] |
Expert Insight: The "Amine Salt" Trap
2-(4-Isopropylphenoxy)-N,N-dimethylethanamine is frequently handled as a hydrochloride salt to improve stability.[1][2]
-
The Risk: CHN analysis often yields "failed" results (e.g., Carbon % off by >0.5%) due to the hygroscopic nature of the amine salt absorbing atmospheric water.[1][2]
-
The Solution: qNMR is less sensitive to weighing errors caused by moisture if the internal standard is weighed correctly, as the ratio of protons remains constant regardless of water content.[1][2]
Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate verification method based on the stage of drug development.
Figure 1: Analytical decision matrix for tertiary amine ether derivatives. Note the fallback to qNMR when CHN fails due to hygroscopicity.
Detailed Experimental Protocols
Protocol A: Quantitative NMR (qNMR) – The Recommended Standard
This method is superior for 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine because it simultaneously verifies the structure (isopropyl doublet, dimethylamine singlet) and calculates absolute purity.[1][2]
Reagents:
-
Solvent: DMSO-d6 (Preferred over CDCl3 to prevent salt disproportionation).[1][2]
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent) or 1,3,5-Trimethoxybenzene.[1][2] Must be non-volatile and have distinct peaks.[1][2]
Step-by-Step Methodology:
-
Gravimetry: Accurately weigh ~10 mg of the sample (
) and ~5 mg of the Internal Standard ( ) into the same HPLC vial.[1][2] Record weights to 0.001 mg precision.[2] -
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.[2] Transfer to a 5mm NMR tube.[2]
-
Acquisition:
-
Perform 1H-NMR (400 MHz or higher).
-
Relaxation Delay (D1): Set to ≥ 30 seconds (at least 5x T1 of the slowest relaxing proton) to ensure full magnetization recovery.
-
Scans: 16–32 scans.[2]
-
-
Processing: Phase and baseline correct manually.
-
Integration:
-
Calculation:
Where = Integral area, = Number of protons, = Molar mass.[1][2]
Protocol B: Impurity Profiling via HRMS (LC-QTOF)
Used to detect the specific "Unreacted Phenol" impurity (4-Isopropylphenol) which may not be visible in CHN.[1][2]
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1][2]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: ESI Positive Mode.
Data Interpretation & Acceptance Criteria
When validating this building block for downstream synthesis, use the following acceptance criteria:
| Parameter | Acceptance Limit | Failure Analysis |
| Appearance | White to off-white solid (Salt) or Colorless Oil (Base) | Yellowing indicates oxidation of the amine.[1][2] |
| 1H-NMR Identity | Matches Reference Spectrum | Check for "extra" ethyl triplets (indicates incomplete alkylation). |
| qNMR Purity | > 97.0% w/w | If <97% but CHN is perfect, check for solvent entrapment.[1][2] |
| Elemental (C) | ± 0.4% of theoretical | Low C% usually implies moisture uptake (hygroscopic).[1][2] |
| HRMS Error | < 5 ppm | High error suggests wrong formula (e.g., demethylated byproduct).[1][2] |
Mechanism of Common Impurities
Understanding why verification fails is as important as the method itself.[2]
Figure 2: Synthesis pathway showing potential impurity origins.[1][2] Impurity B (Quaternary salt) is a common contaminant that mimics the product in CHN analysis but is distinct in HRMS.[1][2]
References
-
Abacipharm. (n.d.).[1][2] 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine Product Specifications. Retrieved from [1][2]
-
PubChem. (2025).[1][2][3] Compound Summary for 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine (CAS 1001966-91-1). National Library of Medicine.[2][3] Retrieved from [1][2][3]
-
Sigma-Aldrich. (n.d.).[1][2] Analytical Standards for Phenoxy-alkylamines. (Reference for general class properties). Retrieved from [1][2]
-
Holzgrabe, U. (2010).[1][2] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1][2] (Authoritative source for qNMR protocol).
-
European Pharmacopoeia (Ph.[2] Eur.). General Chapter 2.2.33: Nuclear Magnetic Resonance Spectrometry. (Regulatory standard for qNMR).[1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

